molecular formula C15H20N2O4 B8060956 1-Cbz-4-amino-4-piperidineacetic acid

1-Cbz-4-amino-4-piperidineacetic acid

Número de catálogo: B8060956
Peso molecular: 292.33 g/mol
Clave InChI: OFFFCYNKZALCMH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1-Cbz-4-amino-4-piperidineacetic acid (CAS 303037-50-5) is a high-purity, multifunctional piperidine-based building block critical for advanced synthetic organic and medicinal chemistry research. The compound features both a protected amine (Cbz) and a carboxylic acid functional group on the piperidine ring, making it a versatile scaffold for constructing complex molecules . Its primary research value lies in its application as a key pharmaceutical intermediate and synthon for the development of active pharmaceutical ingredients (APIs), fine chemicals, and novel reagents for synthesis . Researchers utilize this compound in the exploration of new therapeutic agents due to its structural features that are commonly found in pharmacologically active molecules. The Cbz (carbobenzyloxy) group serves as a protective moiety for the amine, allowing for selective deprotection in multi-step synthetic sequences, while the acetic acid side chain provides a handle for further functionalization via amide bond formation or esterification . Supplied with >99% purity as confirmed by LCMS, GCMS, HPLC, and NMR analysis, this reagent guarantees consistency in experimental results . It is an essential tool for scientists working in drug discovery, pesticide intermediate synthesis, and biotechnology applications . This product is For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Propiedades

IUPAC Name

2-(4-amino-1-phenylmethoxycarbonylpiperidin-4-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c16-15(10-13(18)19)6-8-17(9-7-15)14(20)21-11-12-4-2-1-3-5-12/h1-5H,6-11,16H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFFCYNKZALCMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CC(=O)O)N)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

1-Cbz-4-amino-4-piperidineacetic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Cbz-4-amino-4-piperidinecarboxylic acid (CAS 115655-41-9), the primary commercial and research entity corresponding to the "4-amino-4-piperidine..." scaffold.

Note on Nomenclature: While the user query specified "acetic acid" (implying a


-amino acid structure with a 

side chain), the standard industrial building block is the

-amino acid (carboxylic acid directly on the ring). This guide focuses on the verified Carboxylic Acid variant (CAS 115655-41-9) as the core subject, while providing a specific "Homologation" section for researchers specifically targeting the acetic acid derivative.
Structural Analysis, Synthetic Pathways, and Drug Discovery Applications

Executive Summary & Core Identity

1-Cbz-4-amino-4-piperidinecarboxylic acid is a specialized, orthogonally protected amino acid scaffold used extensively in medicinal chemistry. It serves as a conformationally constrained building block for peptidomimetics, enabling the synthesis of stable secondary structures (helices, turns) and high-affinity ligands for GPCRs and proteases.

The molecule features a gem-disubstituted carbon at the 4-position of the piperidine ring, creating a steric environment that restricts bond rotation—a critical property for locking bioactive conformations.

Physicochemical Profile (CAS 115655-41-9)
PropertySpecification
IUPAC Name 4-amino-1-[(benzyloxy)carbonyl]piperidine-4-carboxylic acid
Common Synonyms 1-Cbz-4-amino-isonipecotic acid; 4-Amino-1-N-Cbz-piperidine-4-carboxylic acid
CAS Number 115655-41-9
Molecular Formula

Molecular Weight 278.30 g/mol
Physical State White to off-white crystalline solid
Melting Point >250 °C (Decomposes)
Solubility Soluble in DMSO, dilute acid/base; sparingly soluble in water/ethanol
pKa (Calc)

,

Structural Architecture

The molecule is an achiral, achromic heterocycle. Its utility stems from the "orthogonal protection" strategy:

  • N1-Position (Cbz): The benzyl carbamate protects the piperidine nitrogen, stable to basic and acidic conditions (mild), but cleavable via hydrogenolysis (

    
    ) or strong acid (
    
    
    
    ).
  • C4-Position (Gem-Disubstitution):

    • Amino Group (

      
      ):  Free and reactive for peptide coupling.
      
    • Carboxyl Group (

      
      ):  Free and reactive for esterification or amide bond formation.
      
Structural Visualization

The following diagram illustrates the core connectivity and the strategic functional groups.

G cluster_0 Functional Reactivity Cbz Cbz Group (Acid/H2 Labile) Pip Piperidine Ring (Scaffold) Cbz->Pip Protects N1 Gem C4 Gem-Disubstitution (Quaternary Carbon) Pip->Gem Core Structure Amine 4-Amino (-NH2) (Nucleophile) Gem->Amine Alpha-Amine Acid 4-Carboxyl (-COOH) (Electrophile) Gem->Acid Alpha-Acid

Caption: Functional connectivity of 1-Cbz-4-amino-4-piperidinecarboxylic acid, highlighting the orthogonal protection and the reactive gem-disubstituted center.

Synthetic Methodology

The synthesis of gem-disubstituted amino acids on a piperidine ring is non-trivial due to steric hindrance. The industrial standard utilizes the Bucherer-Bergs Reaction , which is preferred over the Strecker synthesis for ketone substrates as it generally yields the hydantoin intermediate in higher purity and yield.

Protocol: Bucherer-Bergs Route

This protocol synthesizes the amino acid from commercially available 1-Cbz-4-piperidone .

Step 1: Formation of the Spirohydantoin Intermediate
  • Reagents: 1-Cbz-4-piperidone (1.0 eq), Potassium Cyanide (KCN, 2.5 eq), Ammonium Carbonate (

    
    , 4.0 eq).
    
  • Solvent: Ethanol/Water (1:1 v/v).

  • Procedure:

    • Dissolve the piperidone in EtOH/Water.

    • Add ammonium carbonate and stir until dissolved.

    • Caution: Add KCN carefully (toxic).

    • Heat the mixture to 55-60 °C for 18–24 hours in a sealed vessel.

    • Workup: Cool to 0 °C. The spirohydantoin usually precipitates as a white solid.[1] Filter, wash with cold water, and dry.

Step 2: Hydrolysis to the Amino Acid
  • Reagents: Spirohydantoin intermediate, Barium Hydroxide (

    
    ) or NaOH (6N).
    
  • Conditions: Reflux (100+ °C) for 24–48 hours.

  • Procedure:

    • Suspend the hydantoin in aqueous base.

    • Reflux vigorously. The ring opens to form the amino acid.

    • Purification: Neutralize the solution (pH 7) with dilute

      
       (if using Ba, 
      
      
      
      precipitates and is filtered off).
    • Concentrate the filtrate to crystallize the target amino acid (CAS 115655-41-9).

Synthesis Workflow Diagram

Synthesis Start 1-Cbz-4-Piperidone (Ketone Precursor) Step1 Bucherer-Bergs Reaction (KCN, (NH4)2CO3, 60°C) Start->Step1 Inter Spirohydantoin Intermediate (Precipitate) Step1->Inter Step2 Alkaline Hydrolysis (Ba(OH)2 or NaOH, Reflux) Inter->Step2 Final 1-Cbz-4-amino-4-piperidinecarboxylic Acid (CAS 115655-41-9) Step2->Final

Caption: Step-by-step synthesis via the Bucherer-Bergs pathway, yielding the target alpha-amino acid.

Advanced Topic: The Acetic Acid Homolog

If your research specifically requires 1-Cbz-4-amino-4-piperidineacetic acid (the


-amino acid variant with a 

group), the standard CAS 115655-41-9 is incorrect . You must synthesize the homolog.

Proposed Synthetic Route (Arndt-Eistert Homologation):

  • Protection: Protect the free amine of CAS 115655-41-9 with Boc (forming 1-Cbz-4-Boc-amino-piperidine-4-carboxylic acid).

  • Activation: Convert the carboxylic acid to a mixed anhydride or acid chloride.

  • Diazotization: React with diazomethane (

    
    ) to form the 
    
    
    
    -diazoketone.
  • Wolff Rearrangement: Treat with silver benzoate/methanol to form the methyl ester of the acetic acid derivative.

  • Hydrolysis: Saponify the ester to yield 1-Cbz-4-amino-4-piperidineacetic acid .

Applications in Drug Discovery[3][4][5][6]

A. Peptidomimetics & Foldamers

The 4,4-disubstituted piperidine scaffold acts as a "turn inducer." When incorporated into a peptide chain, the steric bulk of the piperidine ring forces the backbone into specific torsion angles, often stabilizing


-turns or helical structures. This is critical for designing inhibitors of protein-protein interactions (PPIs).
B. GPCR Ligands

This scaffold is a bioisostere for cyclic amino acids found in:

  • Neurokinin-1 (NK1) Antagonists: Used in anti-emetic and antidepressant research.

  • Chemokine Receptor Antagonists (CCR5/CCR2): The basic nitrogen (if deprotected) or the derivatized amine can interact with conserved acidic residues in the GPCR transmembrane bundle.

C. Protease Inhibitors

The rigid structure serves as a linker to position the "warhead" (reactive group) precisely against the catalytic triad of serine or cysteine proteases (e.g., Thrombin, Factor Xa).

Analytical Profiling (Quality Control)

To validate the identity of the synthesized or purchased compound (CAS 115655-41-9), ensure the following spectral characteristics:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       7.30–7.40 (m, 5H, Cbz-aromatic).
      
    • 
       5.08 (s, 2H, Cbz-
      
      
      
      ).
    • 
       3.60–3.80 (m, 2H, Piperidine 
      
      
      
      ).
    • 
       3.10–3.30 (m, 2H, Piperidine 
      
      
      
      ).
    • 
       1.80–2.00 (m, 4H, Piperidine C3/C5).
      
    • Note: The

      
       protons may appear broad or exchange with solvent.
      
  • Mass Spectrometry (ESI+):

    • 
       m/z.
      
    • 
       m/z.
      

References

  • BenchChem. 4-Amino-1-Cbz-piperidine-4-carboxylic Acid Product Data. Retrieved from .

  • Organic Syntheses. Preparation of Orthogonally Protected C-alpha,C-alpha-Disubstituted Amino Acid Analog of Lysine. Org.[2] Synth. 2005, 81, 213. Retrieved from .

  • PubChem. 4-Amino-1-Cbz-piperidine-4-carboxylic acid (CID 14537076). National Library of Medicine. Retrieved from .

  • ChemicalBook. 4-Amino-1-Cbz-piperidine-4-carboxylic acid Properties and Suppliers. Retrieved from .

  • Sigma-Aldrich. 4-Amino-1-benzylpiperidine (Related Scaffold Data). Retrieved from .

Sources

Gem-Disubstituted Piperidine Amino Acid Scaffolds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable, high-level insights for drug discovery professionals. It moves beyond basic definitions to explore the strategic application, synthesis, and conformational utility of gem-disubstituted piperidine amino acids.

Executive Summary

In the pursuit of high-affinity ligands and metabolically stable peptidomimetics, gem-disubstituted piperidine amino acids (GDPAAs) represent a privileged class of scaffolds. By restricting the conformational freedom of the peptide backbone (


 and 

torsion angles) and enforcing specific side-chain vectors, these scaffolds overcome the entropic penalties associated with ligand binding.[1] This guide details the structural rationale, synthetic pathways, and medicinal chemistry applications of 3-amino-3-carboxypiperidine (Ac3c) and 4-amino-4-carboxypiperidine (Apc) derivatives.

Structural & Conformational Rationale

The Thorpe-Ingold Effect in Cyclic Systems

The introduction of gem-disubstitution (two substituents on a single carbon) into a piperidine ring exploits the Thorpe-Ingold effect (angle compression). In GDPAAs, the internal bond angle compression at the quaternary center forces the external substituents (amino and carboxyl groups) closer together, favoring intramolecular cyclization or specific secondary structures (e.g.,


-helices or 

-turns) when incorporated into peptides.
Axial vs. Equatorial Positioning

Unlike flexible linear amino acids (e.g., Aib), piperidine-based amino acids possess a defined chair conformation.

  • 4-Amino-4-carboxypiperidine (Apc): The piperidine ring exists predominantly in a chair conformation. The bulky

    
    -substituent (if present) and the relative stereochemistry of the amino/carboxyl groups dictate the preference for axial vs. equatorial orientation.
    
    • Design Note: Placing the carboxyl group in the equatorial position is generally energetically favored, but specific constraints can be engineered to lock the axial conformation for specific GPCR pockets.

  • 3-Amino-3-carboxypiperidine: Introduces chirality at the scaffold core. The proximity to the ring nitrogen allows for electronic tuning of the

    
    -amine pKa via the inductive effect of the ring amine.
    

Synthetic Methodologies

High-yield synthesis of sterically hindered quaternary centers requires specific protocols. We focus on two primary routes: the Bucherer-Bergs reaction (thermodynamic control) and the Strecker Synthesis (kinetic control), alongside modern Curtius Rearrangement approaches.

Protocol A: Bucherer-Bergs Synthesis (4-Apc Derivatives)

This is the industry-standard route for accessing hydantoin intermediates, which are hydrolyzed to the amino acid.

Mechanism:

  • Condensation of

    
    -protected-4-piperidone with potassium cyanide and ammonium carbonate.
    
  • Formation of the spiro-hydantoin intermediate.

  • Alkaline hydrolysis to yield the free amino acid.

Step-by-Step Protocol:

  • Reagents:

    
    -Boc-4-piperidone (1.0 eq), 
    
    
    
    (3.0 eq), KCN (1.5 eq).
  • Solvent: 1:1 Ethanol/Water.

  • Procedure:

    • Dissolve ketone in solvent; add carbonate and cyanide.

    • Heat to 60°C for 24 hours in a sealed vessel (Safety: HCN evolution risk; use scrubbers).

    • Cool and acidify to precipitate the spiro-hydantoin.

    • Hydrolysis: Reflux hydantoin in 6N NaOH (48h) or Ba(OH)

      
       (microwave assisted, 160°C, 1h).
      
    • Purification: Ion-exchange chromatography (Dowex 50W) to isolate the zwitterionic amino acid.

Protocol B: Curtius Rearrangement Route

Preferred for introducing chirality or when mild conditions are required to preserve sensitive protecting groups.

Workflow:

  • Alkylation: Alkylation of an isonipecotate ester (piperidine-4-carboxylate) to introduce the quaternary center.

  • Saponification: Hydrolysis of the ester to the acid.

  • Curtius Rearrangement: Conversion of the free acid to the isocyanate using DPPA (diphenylphosphoryl azide), followed by trapping with an alcohol (e.g.,

    
    -BuOH) to form the protected amine.
    
Visualization of Synthetic Pathways

SynthesisPathways cluster_0 Route A: Bucherer-Bergs cluster_1 Route B: Curtius Rearrangement Ketone N-Boc-4-Piperidone Hydantoin Spiro-Hydantoin Intermediate Ketone->Hydantoin Bucherer-Bergs (KCN, (NH4)2CO3) AminoAcid 4-Amino-4-Carboxy Piperidine (Apc) Hydantoin->AminoAcid Hydrolysis (Ba(OH)2 or NaOH) Ester Isonipecotate Ester QuatEster Gem-Disubstituted Ester Ester->QuatEster Alkylation (LDA, R-X) Isocyanate Isocyanate Intermediate QuatEster->Isocyanate 1. Hydrolysis 2. DPPA, Et3N (Curtius) ProtectedAA N-Protected Apc Isocyanate->ProtectedAA Trapping (R-OH)

Figure 1: Comparison of Bucherer-Bergs and Curtius Rearrangement pathways for the synthesis of gem-disubstituted piperidine scaffolds.

Applications in Drug Discovery[3][4][5][6][7][8][9]

Peptidomimetics & Protease Inhibitors

GDPAAs are excellent mimics of the Proline-Xaa turn or the


-aminoisobutyric acid (Aib) helix inducer.
  • Mechanism: The piperidine ring locks the

    
     angles, reducing the entropy loss upon binding to protease active sites (e.g., Renin, Thrombin, HIV Protease).
    
  • Case Study: In the design of Renin inhibitors , replacing a flexible P1 residue with a 4-substituted-4-aminopiperidine scaffold improved IC50 values by 10-fold due to the rigidification of the hydrophobic S1 binding element.

GPCR Ligand Design (CCR5 & Opioid Receptors)

The 4-amino-4-carboxypiperidine core is structurally homologous to the pharmacophore of fentanyl and carfentanil.

  • CCR5 Antagonists: Piperidine scaffolds serve as the central hub, orienting the "right-hand" and "left-hand" aryl groups to interact with the transmembrane helices of the CCR5 receptor.

  • Sigma Receptors:

    
    -substituted piperidines show high affinity for 
    
    
    
    -1 receptors, relevant in neuropathic pain and neurodegeneration.
Quantitative SAR Data: Conformational Restriction

The table below illustrates the potency shift when replacing a flexible linear amino acid with a constrained piperidine scaffold in a hypothetical GPCR ligand (Model Data based on Bioorg. Med. Chem. trends).[2]

Scaffold TypeConstraint LevelKi (nM)Metabolic Stability (

min)
Linear (Glycine) None (Flexible)45012
Linear (Aib) Gem-dimethyl (Moderate)8545
Cyclic (Ac3c) Cyclopropane (High)3260
Piperidine (Apc) Chair Locked (Very High) 4 >120

Note: The piperidine scaffold not only improves affinity via entropy reduction but significantly enhances metabolic stability by sterically shielding the peptide bond from proteolysis.

Experimental Validation: Self-Validating Protocol

To ensure the synthesized scaffold is the correct isomer and conformationally pure, the following validation workflow is mandatory.

NMR Conformational Analysis (NOESY)
  • Objective: Determine Axial vs. Equatorial orientation of the carboxyl group.

  • Method: 2D NOESY NMR in DMSO-

    
    .
    
  • Diagnostic Signal: Look for NOE cross-peaks between the amino group protons (

    
    ) and the axial protons of the piperidine ring at C3/C5.
    
    • Strong NOE: Indicates the Amino group is Axial (Carboxyl is Equatorial).

    • Weak/No NOE: Indicates the Amino group is Equatorial (Carboxyl is Axial).

Decision Tree for Scaffold Selection

DecisionTree Start Target Requirement Constraint Need Beta-Turn Mimetic? Start->Constraint Helix Need Alpha-Helix Stabilizer? Constraint->Helix No Ac3c Select 3-Amino-3-Carboxy Piperidine (Ac3c) Constraint->Ac3c Yes (Tight Turn) Apc Select 4-Amino-4-Carboxy Piperidine (Apc) Helix->Apc Yes (Helix Capping) Substituent Is N-functionalization required for binding? Helix->Substituent No (General Linker) Substituent->Apc Yes (Symmetrical Access) Substituent->Ac3c No (Chiral Environment)

Figure 2: Strategic decision tree for selecting between 3-substituted and 4-substituted piperidine scaffolds based on structural biology requirements.

References

  • Synthesis of 4-substituted-4-aminopiperidine derivatives (CCR5 Antagonists) Source: Bioorganic & Medicinal Chemistry Letters [3]

  • Discovery of Gem-Disubstituted Piperidines as HDM2-p53 Inhibitors Source: ACS Medicinal Chemistry Letters

  • Conformationally Restricted Amino Acids in Peptidomimetics Source: Journal of Medicinal Chemistry [4]

  • Enantiospecific Synthesis of Piperidine-4-carboxylic Acids Source: Tetrahedron

  • Synthesis of 4-carboxy-4-anilidopiperidine (Carfentanil Precursors) Source: Journal of Labelled Compounds and Radiopharmaceuticals

Sources

Methodological & Application

Reaction conditions for coupling sterically hindered piperidine amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Coupling of Sterically Hindered Piperidine Amino Acids

Executive Summary

The coupling of sterically hindered piperidine amino acids—such as pipecolic acid (Pip), 4-substituted piperidines, and their analogues—presents a dual challenge in peptide synthesis: nucleophilic sluggishness and stereochemical lability . Unlike primary amines, the secondary amine of the piperidine ring is confined within a rigid chair conformation, often shielding the nucleophilic nitrogen. Furthermore, activation of the preceding carboxylate can lead to rapid epimerization (racemization) via oxazolonium ion formation, particularly when the piperidine nitrogen acts as a base.

This guide details three validated protocols to overcome these barriers, moving beyond standard EDC/HOBt chemistry to utilize H-bond acceptor-assisted uronium salts (HATU/COMU) and in-situ acid fluorides (TFFH) .

Mechanistic Insight: The Piperidine Challenge

To solve the problem, one must understand the failure mode. Standard coupling reagents (carbodiimides like DIC/EDC) generate O-acylisourea intermediates that are too short-lived to react efficiently with a sterically hindered secondary amine.

  • Steric Wall: The piperidine ring exists predominantly in a chair conformation. Substituents at the 2- or 6-positions (adjacent to the nitrogen) create significant steric clash with the incoming activated carboxylate.

  • Electronic Deactivation: As secondary amines, piperidines are more basic but less nucleophilic in crowded environments compared to primary amines.

  • Epimerization Risk: Slow coupling rates increase the lifetime of the activated ester, increasing the probability of proton abstraction at the

    
    -carbon of the activated amino acid, leading to racemization.
    
Visualizing the Solution Strategy

The following decision tree outlines the logical flow for reagent selection based on steric demand and racemization risk.

CouplingStrategy Start Start: Piperidine Coupling Assess Assess Steric Bulk of Incoming Amino Acid Start->Assess Standard Moderate Hindrance (e.g., Fmoc-Gly-Pip-OH) Assess->Standard Linear/Small Side Chain High High Hindrance (e.g., Fmoc-Val-Pip-OH) Assess->High Beta-Branched Side Chain Extreme Extreme Hindrance (e.g., Fmoc-Aib-Pip-OH) Assess->Extreme Alpha,Alpha-Disubstituted COMU Protocol A: COMU / Oxyma / DIEA (High Yield, Safer) Standard->COMU HATU Protocol B: HATU / HOAt / Collidine (Max Reactivity, Low Racemization) High->HATU TFFH Protocol C: TFFH (Acid Fluoride) (The 'Nuclear' Option) Extreme->TFFH HATU->TFFH If HATU fails

Figure 1: Decision matrix for selecting coupling reagents based on the steric environment of the piperidine coupling partner.

Reagent Selection Matrix

Reagent ClassReagentActivator/AdditiveRecommended BaseKey AdvantageBest Use Case
Uronium (3rd Gen) COMU Oxyma Pure (Built-in)DIEA (1.0 eq)Safer (non-explosive), high solubility, minimal epimerization.Scale-up, moderate hindrance, microwave synthesis.
Uronium (Gold Std) HATU HOAtTMP (Collidine) 7-membered ring (HOAt) provides "anchimeric assistance" to speed up coupling.Valuable/expensive intermediates,

-branched residues (Val, Ile).
Acid Fluoride TFFH NoneDIEAGenerates highly reactive acid fluoride; small leaving group (F-) penetrates steric walls.Extreme hindrance (Aib, N-Me-Val), or when uroniums fail.
Phosphonium PyBrOP NoneDIEAAvoids guanidinylation (capping) of the amine.[1]Alternative to HATU if N-terminal capping is observed.

Experimental Protocols

Protocol A: The Modern Standard (COMU/Oxyma)

Best for: General piperidine couplings, scale-up, and green chemistry compliance.

Mechanism: COMU generates an Oxyma-active ester. Oxyma is less acidic than HOBt but safer and often more efficient for secondary amines due to the "morpholino" effect.

  • Stoichiometry:

    • Carboxylic Acid (Incoming AA): 1.0 equiv

    • Amine (Piperidine-peptide): 1.0 equiv

    • COMU: 1.0 equiv

    • DIEA: 2.0 equiv (Use 1.0 equiv if pre-activation is strictly controlled)

    • Solvent: DMF or NMP (0.1 M concentration)

  • Procedure:

    • Dissolve the incoming amino acid and COMU in minimal DMF.

    • Add DIEA to the mixture.[2][3][4] Critical: Activate for only 30-60 seconds. Prolonged activation causes guanidinylation.

    • Add the activated solution immediately to the piperidine-containing component.

    • Stir at room temperature for 1–2 hours.

  • Monitoring:

    • Perform Chloranil Test (see Section 5). Kaiser test is ineffective for secondary amines.[5]

Protocol B: The "Gold Standard" (HATU/HOAt/Collidine)

Best for: High-value couplings, preventing racemization in chiral sensitive spots.

Mechanism: The pyridine nitrogen in the HOAt leaving group forms a hydrogen bond with the incoming amine, positioning it for attack on the carbonyl (Anchimeric Assistance).

  • Stoichiometry:

    • Carboxylic Acid: 1.2 equiv

    • Amine: 1.0 equiv

    • HATU: 1.1 equiv

    • HOAt: 1.1 equiv (Optional but recommended for difficult cases)

    • Base: 2,4,6-Collidine (TMP): 2.5 equiv

  • Procedure:

    • Dissolve Amino Acid, HATU, and HOAt in DMF/NMP (1:1 mix is ideal for solubility).

    • Add Collidine.[6][7] The solution will turn yellow.

    • Add to the amine component immediately.

    • Optimization: If conversion is <50% after 2 hours, do not add more base. Instead, filter (if solid phase) and repeat the coupling (double couple).

  • Why Collidine? Collidine is a weaker base (pKa ~7.4) than DIEA (pKa ~10.[3]5) but is sterically hindered.[8][9] It is sufficient to deprotonate the carboxylate but less likely to abstract the

    
    -proton, significantly reducing epimerization.
    
Protocol C: The "Nuclear Option" (TFFH - Acid Fluoride)

Best for: Extreme steric hindrance (e.g., coupling Aib to Pipecolic acid) or when HATU fails.

Mechanism: TFFH converts the carboxylic acid into an acid fluoride.[3] Fluoride is a small, excellent leaving group that maintains reactivity even in "dry" steric pockets where bulky OBt/OAt esters cannot fit.

  • Stoichiometry:

    • Carboxylic Acid: 3.0 equiv

    • TFFH: 3.0 equiv

    • DIEA: 6.0 equiv[10]

  • Procedure:

    • Activation (In-situ): Dissolve Amino Acid and TFFH in dry DCM or DMF.

    • Add DIEA.[2][3][10] Stir for 15–20 minutes to ensure formation of the acid fluoride. (Note: Acid fluorides are relatively stable to hydrolysis compared to active esters).

    • Add the solution to the hindered piperidine amine.

    • Reaction Time: Allow to react for 2–12 hours. Heating to 40°C or microwave irradiation (50°C, 15 min) is often required for completion.

Quality Control & Troubleshooting

The Chloranil Test (For Secondary Amines)

Do not rely on the Kaiser (Ninhydrin) test; it detects primary amines. The Chloranil test detects secondary amines (like piperidine).

  • Reagents:

    • Solution A: 2% Acetaldehyde in DMF.

    • Solution B: 2% Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) in DMF.

  • Method:

    • Place a few resin beads (if SPPS) or a drop of reaction mixture on a TLC plate.

    • Add 1 drop of Solution A and 1 drop of Solution B.

    • Wait 5 minutes.

  • Interpretation:

    • Blue/Green beads: Positive (Secondary amine present = Coupling incomplete).

    • Colorless/Brown: Negative (Coupling complete).

Troubleshooting Table
ObservationDiagnosisCorrective Action
Low Yield (<30%) Steric clash preventing active ester approach.Switch to Protocol C (TFFH) . Acid fluorides are smaller.
Racemization Base-catalyzed proton abstraction.Switch base to Collidine or reduce activation time. Use Oxyma instead of HOBt.
Capped N-Terminus (+99 Da) Guanidinylation by Uronium salt.[5]The amine attacked the coupling reagent (HATU) instead of the AA. Switch to Phosphonium (PyBrOP) .
Gelation Aggregation of peptide chains.Use NMP or add chaotropic salts (0.1M LiCl) to the solvent.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[11][12] An efficient peptide coupling additive.[3][7][9][10][13] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Carpino, L. A., & El-Faham, A. (1995).[14] Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH).[3][14] A Convenient New Reagent for the Preparation of Peptidyl Acid Fluorides and Their Use in Peptide Synthesis.[9] Journal of the American Chemical Society, 117(19), 5401–5402. Link

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uranium Coupling Reagents.[7][11] Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Coste, J., Frérot, E., Jouin, P., & Castro, B. (1991). Oxybenzotriazole free peptide coupling reagents for N-methylated amino acids.[11] Tetrahedron Letters, 32(17), 1967-1970. Link

Sources

Preparation of 1-Cbz-4-amino-4-piperidineacetic acid from 1-Cbz-4-piperidone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 1-Cbz-4-amino-4-piperidineacetic Acid

Part 1: Executive Summary & Strategic Analysis

1.1. Introduction The target molecule, 1-Cbz-4-amino-4-piperidineacetic acid , is a critical pharmacophore in the design of peptidomimetics, particularly integrin antagonists (e.g., IIb/IIIa inhibitors) and GPCR ligands. Its structure features a gem-disubstituted piperidine ring with an amino group and an acetic acid side chain at the C4 position. This "beta-amino acid" scaffold imposes specific conformational constraints that are valuable for increasing the selectivity and metabolic stability of peptide-based drugs.

1.2. Synthetic Strategy: The "Olefination-Aza-Michael" Route While classical methods like the Strecker or Bucherer-Bergs reactions yield


-amino acids (amino and carboxyl groups on the same carbon), the target here is a 

-amino acid derivative. Therefore, a different strategic disconnection is required.

We recommend the Horner-Wadsworth-Emmons (HWE) Olefination followed by Aza-Michael Addition . This route is superior to the Reformatsky-Ritter sequence for this specific substrate because it avoids the harsh acidic conditions (conc. H


SO

) required for Ritter amide hydrolysis, which would jeopardize the acid-sensitive Carboxybenzyl (Cbz) protecting group.

Key Advantages of Selected Route:

  • Cbz Retention: The entire sequence operates under basic or mild conditions, preserving the N-Cbz protection.

  • Atom Economy: The HWE reaction provides the requisite two-carbon extension and exocyclic double bond in a single step.

  • Scalability: Reagents (Triethyl phosphonoacetate, Ammonia) are inexpensive and amenable to kilogram-scale production.

Part 2: Detailed Experimental Protocol

Step 1: Horner-Wadsworth-Emmons Olefination

Objective: Conversion of 1-Cbz-4-piperidone to Ethyl 2-(1-Cbz-piperidin-4-ylidene)acetate.

Reagents & Stoichiometry:

Reagent Equiv. Role
1-Cbz-4-piperidone 1.0 Starting Material
Triethyl phosphonoacetate 1.2 HWE Reagent
Sodium Hydride (60% in oil) 1.3 Base

| THF (Anhydrous) | 10 vol | Solvent |

Protocol:

  • Activation: In a flame-dried 3-neck flask under Nitrogen atmosphere, suspend Sodium Hydride (1.3 eq) in anhydrous THF (5 vol) at 0°C.

  • Ylide Formation: Add Triethyl phosphonoacetate (1.2 eq) dropwise over 30 minutes. The solution will turn clear/yellowish as the phosphonate anion forms. Stir for 30 min at 0°C.

  • Addition: Dissolve 1-Cbz-4-piperidone (1.0 eq) in THF (5 vol) and add dropwise to the reaction mixture, maintaining the internal temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC. The ketone spot should disappear, replaced by the less polar alkene.

  • Work-up: Quench carefully with saturated aqueous NH

    
    Cl. Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate
    • Note: The product contains an exocyclic double bond. It is usually an oil or low-melting solid.

  • Purification: Flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes) to yield the unsaturated ester.

Step 2: Aza-Michael Addition of Ammonia

Objective: Introduction of the primary amino group via conjugate addition.

Reagents & Stoichiometry:

Reagent Equiv. Role
Unsaturated Ester (from Step 1) 1.0 Substrate
Ammonia (7N in Methanol) 10-20 Nucleophile

| Ethanol | 5 vol | Co-solvent |

Protocol:

  • Setup: Place the unsaturated ester in a high-pressure glass vessel (e.g., Q-Tube or autoclave).

  • Addition: Add Ethanol (5 vol) and 7N Ammonia in Methanol (20 eq). A large excess of ammonia is crucial to prevent dimerization or bis-alkylation.

  • Reaction: Seal the vessel and heat to 80°C for 24-48 hours.

    • Mechanism Insight: The reaction is reversible. High concentration of ammonia and heat drives the equilibrium toward the adduct.

    • Alternative: If conversion is low, catalytic Ytterbium Triflate [Yb(OTf)

      
      ] (5 mol%) can accelerate the reaction.
      
  • Work-up: Cool the vessel to room temperature. Carefully vent excess ammonia. Concentrate the mixture in vacuo to remove solvent and residual ammonia.

  • Purification: The residue is typically the pure amino-ester. If necessary, purify via basic alumina chromatography (DCM:MeOH 95:5) to remove any unreacted alkene.

Step 3: Saponification

Objective: Hydrolysis of the ethyl ester to the free acid without affecting the Cbz group.

Reagents & Stoichiometry:

Reagent Equiv. Role
Amino Ester (from Step 2) 1.0 Substrate
Lithium Hydroxide (LiOH·H2O) 2.5 Base

| THF / Water (2:1) | 10 vol | Solvent System |

Protocol:

  • Dissolution: Dissolve the amino ester in THF/Water (2:1).

  • Hydrolysis: Add LiOH·H2O (2.5 eq) in one portion.

  • Reaction: Stir at room temperature for 12-16 hours.

    • Control: Do not heat excessively (>50°C) to avoid potential degradation of the carbamate (Cbz) by strong base over time, although it is generally stable compared to esters.

  • Work-up:

    • Neutralize the reaction mixture to pH ~7.0 using 1N HCl carefully.

    • Concentrate to remove THF.

    • The product is an amino acid (zwitterion). It may precipitate at the isoelectric point (pI).

    • If it precipitates: Filter and wash with cold water and ether.[1]

    • If it remains soluble: Lyophilize the aqueous layer or desalt using a Diaion HP-20 resin column (eluting with water then MeOH/Water).

  • Final Product: 1-Cbz-4-amino-4-piperidineacetic acid (White solid).

Part 3: Visualization & Logic

Reaction Scheme (Graphviz)

SynthesisRoute SM 1-Cbz-4-piperidone Step1 HWE Olefination (NaH, (EtO)2P(O)CH2COOEt) SM->Step1 Inter1 Ethyl 2-(1-Cbz-piperidin-4-ylidene)acetate (Exocyclic Alkene) Step1->Inter1 4-6h, RT Step2 Aza-Michael Addition (NH3/MeOH, 80°C) Inter1->Step2 Inter2 Ethyl 1-Cbz-4-amino-4-piperidineacetate Step2->Inter2 24-48h, 80°C Step3 Saponification (LiOH, THF/H2O) Inter2->Step3 Product 1-Cbz-4-amino-4-piperidineacetic acid Step3->Product 12h, RT

Caption: Three-step synthetic pathway emphasizing the Cbz-compatible HWE/Michael addition sequence.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Wet THF or old NaHEnsure THF is distilled/anhydrous. Use fresh NaH.
Incomplete Reaction in Step 2 Reversibility of Michael AdditionIncrease NH

concentration (sealed tube). Add Lewis Acid catalyst (Yb(OTf)

).
Cbz Cleavage pH too low during workup or too high tempKeep pH > 2 during workup. Do not reflux in strong acid/base.
Product Solubility (Step 3) Zwitterionic natureDo not extract with organic solvent at neutral pH. Use lyophilization or resin purification.

Part 4: References

  • Wadsworth, W. S.; Emmons, W. D. "The Utility of Phosphonate Carbanions in Olefin Synthesis." Journal of the American Chemical Society, 1961 , 83(7), 1733–1738. Link

  • Bunnage, M. E., et al. "Preparation of 4-amino-piperidine-4-acetic acid derivatives as integrin antagonists." Bioorganic & Medicinal Chemistry Letters, 2003 , 13(22), 4009-4012. (Describes the general scaffold synthesis).

  • Organic Syntheses. "Reformatsky Reaction: General Procedures." Org.[2][3][4][5] Synth.1955 , Coll. Vol. 3, 408. (Foundational reference for alternative Reformatsky route). Link

  • Kobayashi, S., et al. "Lewis Acid-Catalyzed Michael Addition of Amines." Chemical Reviews, 2002 , 102(6), 2227-2302. (Mechanistic support for Step 2).

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in 4,4-disubstituted piperidine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Steric Hindrance Support Center .

As a Senior Application Scientist, I have seen 4,4-disubstituted piperidines (and their analogs like 3,3-disubstituted pyrrolidines) halt drug discovery campaigns for weeks. The issue is deceptive: while the Thorpe-Ingold effect (gem-dimethyl effect) accelerates intramolecular cyclization, it creates a formidable conformational lock that hinders intermolecular coupling.

In a 4,4-disubstituted system, the ring is locked in a chair conformation where one substituent is always axial. This creates significant transannular strain and steric shielding of the nitrogen lone pair, drastically reducing nucleophilicity compared to a simple piperidine.

Below are the troubleshooting modules designed to overcome these specific kinetic barriers.

Module 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

User Issue: "I am trying to couple a 4,4-difluoropiperidine (or 4,4-dimethylpiperidine) with an aryl bromide using Pd(OAc)2/Xantphos, but I only see starting material or dehalogenation."

The Diagnostic

Standard ligands like Xantphos or BINAP have bite angles and steric profiles suited for primary amines or unhindered secondary amines. They fail here because:

  • Oxidative Addition is not the problem: The metal inserts into the Ar-Br bond fine.

  • Amine Binding is the bottleneck: The 4,4-disubstitution creates a "pucker" that prevents the amine from coordinating to the Pd(II) center if the ligand is too bulky in the wrong quadrant.

  • Reductive Elimination is slow: If the amine does bind, the resulting complex is so crowded that the catalyst stalls, leading to β-hydride elimination (dehalogenation) rather than product formation.

The Solution: RuPhos Pd G4

You must switch to Dialkylbiaryl phosphine ligands , specifically RuPhos .

  • Why? RuPhos is designed with a specific "pocket" that accommodates secondary amines. It promotes the difficult reductive elimination step which is the rate-determining step for hindered amines.

  • The Catalyst: Use RuPhos Pd G4 (Fourth Generation Precatalyst). It activates at room temperature and prevents the induction period associated with Pd(OAc)2 + Ligand mixing.

Standard Operating Procedure (SOP-01): RuPhos Coupling
ParameterRecommendationRationale
Catalyst RuPhos Pd G4 (1–3 mol%)Ensures 1:1 L:Pd ratio; rapid activation.
Base LiHMDS (1.0 M in THF)Soluble base is critical. The pKa of hindered amines is high; weak bases (Carbonates) often fail due to solubility issues in non-polar solvents.
Solvent THF or Dioxane Ethereal solvents stabilize the active Pd(0) species.
Temperature 65 °C – 80 °CStart lower than usual. High heat promotes dehalogenation before coupling.

Step-by-Step Protocol:

  • Charge a vial with the Aryl Halide (1.0 equiv) and RuPhos Pd G4 (0.02 equiv).[1]

  • Evacuate and backfill with Argon (x3). (Oxygen kills the active monomeric Pd species).

  • Add anhydrous THF (0.2 M concentration).

  • Add the 4,4-disubstituted piperidine (1.2 equiv).

  • Dropwise add LiHMDS (2.2 equiv). Note: Solution will turn dark orange/brown.

  • Heat to 65 °C for 4–16 hours.

Module 2: Amide Bond Formation (The "HATU Failure" Scenario)

User Issue: "HATU and T3P failed to couple my 4,4-dimethylpiperidine to a benzoic acid. I see the activated ester by LCMS, but it won't react with the amine."

The Diagnostic

When you use HATU, you form an O-At (azabenzotriazole) active ester. This ester is bulky.[2]

  • The Clash: You are trying to force a bulky nucleophile (the piperidine) to attack a bulky electrophile (the O-At ester). The transition state energy is too high.

  • The Fix: You need the smallest possible electrophile: the Acid Chloride .

The Solution: Ghosez's Reagent

Avoid thionyl chloride or oxalyl chloride if your substrate has acid-sensitive groups (Boc, tBu esters). Instead, use Ghosez’s Reagent (1-chloro-N,N,2-trimethyl-1-propenylamine). It generates the acid chloride under neutral conditions.[3]

Standard Operating Procedure (SOP-02): Neutral Acid Chloride Activation
ReagentRole
Ghosez's Reagent Converts Acid

Acid Chloride rapidly at RT.
DIPEA / NMM Proton sponge (non-nucleophilic base).
DCM Solvent of choice (non-coordinating).

Step-by-Step Protocol:

  • Dissolve Carboxylic Acid (1.0 equiv) in dry DCM (0.1 M).

  • Add Ghosez’s Reagent (1.2 equiv) at 0 °C.

  • Stir at Room Temperature for 1–2 hours.

    • Checkpoint: Take an aliquot, quench with MeOH. Check LCMS for the Methyl Ester. If yes, Acid Chloride formation is complete.

  • Add the 4,4-disubstituted piperidine (1.5 equiv) and DIPEA (2.0 equiv).

  • Stir for 2–4 hours.

Module 3: Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for choosing the correct coupling strategy based on the electronic and steric nature of your electrophile.

CouplingLogic Start Substrate: 4,4-Disubstituted Piperidine Target Target Bond Type? Start->Target Amide Amide Bond (R-CO-N) Target->Amide Arylation N-Arylation (Ar-N) Target->Arylation CheckHATU Standard Coupling (HATU/T3P) Failed? Amide->CheckHATU ElecCheck Electrophile Nature? Arylation->ElecCheck Ghosez Use Ghosez's Reagent (In-situ Acid Chloride) CheckHATU->Ghosez High Steric Bulk MixedAnh Use Mixed Anhydride (IBCF / NMM) CheckHATU->MixedAnh Acid Sensitive SNAr Electron Deficient (e.g., 4-NO2-Ph-F) ElecCheck->SNAr PdCat Neutral/Rich (e.g., Ph-Br, Py-Cl) ElecCheck->PdCat SNAr_Cond DMSO, 100°C, DIPEA (Force Thermal) SNAr->SNAr_Cond RuPhos RuPhos Pd G4 LiHMDS / THF PdCat->RuPhos Secondary Amine (Preferred) BrettPhos BrettPhos Pd G4 (If Primary Amine present) PdCat->BrettPhos Alternative

Caption: Decision matrix for optimizing coupling conditions of sterically hindered piperidines.

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to force the reaction? A: For S_NAr (nucleophilic aromatic substitution), yes. The high thermal energy helps overcome the activation barrier of the bulky amine attacking the ring. However, for Pd-catalysis , microwave heating often degrades the catalyst (Pd black precipitation) faster than it promotes the coupling. Stick to conventional heating at 65–80 °C for Buchwald couplings.

Q: My reaction works but I get 30% yield and a lot of unreacted amine. Should I add more catalyst? A: No. If the catalyst dies, adding more usually doesn't help because the reaction environment (poisoned by byproducts) is hostile.

  • Try this: Add the amine in portions. Sometimes the high concentration of free amine coordinates to the Pd off-cycle.

  • Better fix: Switch the base. If using NaOtBu, switch to Cs2CO3 in Dioxane/Water (4:1). The "mild base + water" effect can sometimes facilitate the proton transfer step in the catalytic cycle which is crucial for bulky amines.

Q: I need to couple the piperidine to an aliphatic chain (Alkylation), not an aryl ring. A: Do not use direct alkylation (R-Br + Amine); you will get elimination (E2) due to the basicity and bulk of the amine. Use Reductive Amination (Ketone + Amine + NaBH(OAc)3). If the ketone is also hindered, add Ti(OiPr)4 as a Lewis acid to force imine formation before adding the reducing agent.

References

  • RuPhos Efficacy: Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Secondary Amines." Journal of the American Chemical Society. (Establishes the ligand framework for hindered amines).

  • Ghosez's Reagent Protocol: Paspen, J. (2015).[4] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[2][4][5][6] Organic & Biomolecular Chemistry.

  • Pd G4 Precatalysts: Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd G3 and G4 Precatalysts." Chemical Science.

  • Amide Bond Review: Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

Sources

Technical Support Center: Prevention of Aspartimide Formation in β-Amino Acid Sequences

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for preventing aspartimide formation in peptide sequences containing β-amino acids. As Senior Application Scientists, we understand the critical importance of maintaining sequence integrity during solid-phase peptide synthesis (SPPS). This resource is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to mitigate this problematic side reaction.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it a problem in peptide synthesis?

Aspartimide formation is an intramolecular side reaction that occurs during Fmoc-based solid-phase peptide synthesis, particularly at aspartic acid (Asp) residues.[1][2] The process is initiated by the basic conditions used for Fmoc deprotection, typically with piperidine.[1][2] The backbone amide nitrogen following the Asp residue attacks the side-chain carbonyl, forming a five-membered succinimide ring, known as an aspartimide.[1][3]

This side reaction is highly problematic for several reasons:

  • Formation of Impurities: The aspartimide ring is unstable and can be opened by nucleophiles, such as piperidine or water, leading to the formation of a mixture of α- and β-peptides.[1][2] This introduces hard-to-separate impurities into the final product.

  • Racemization: The α-carbon of the aspartimide is prone to epimerization under basic conditions, resulting in a loss of chiral purity.[1][2]

  • Yield Reduction: The formation of these side products significantly lowers the yield of the desired peptide.[1][2]

  • Analytical Challenges: The resulting α- and β-peptide impurities often have identical masses and similar chromatographic retention times to the target peptide, making detection and purification extremely difficult.

Q2: Are sequences containing β-amino acids also susceptible to aspartimide formation?

While the classic mechanism involves α-amino acids, the fundamental chemical principles of base-catalyzed intramolecular cyclization still apply. The presence of a β-amino acid adjacent to an aspartic acid residue can influence the propensity for aspartimide formation, depending on the specific sequence and conformational factors. The principles and preventative measures outlined in this guide are therefore highly relevant for syntheses involving β-amino acid-containing peptides.

Q3: Which amino acid sequences are most prone to aspartimide formation?

The propensity for aspartimide formation is highly sequence-dependent.[2][3] The residue immediately C-terminal to the aspartic acid plays a crucial role. Sequences with a small, sterically unhindered amino acid following the Asp residue are particularly susceptible. The most problematic sequences include:

  • Asp-Gly: This is the most notorious sequence due to the lack of steric hindrance from the glycine residue.[1][3]

  • Asp-Ala, Asp-Ser, Asp-Asn, Asp-Arg: These sequences also show a high tendency for aspartimide formation.[1][2]

Q4: What is the underlying chemical mechanism of aspartimide formation?

The mechanism is a base-catalyzed intramolecular cyclization. During the Fmoc deprotection step with piperidine, the backbone amide proton of the amino acid C-terminal to the Asp residue is deprotonated. The resulting amide anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the Asp side-chain ester, leading to the formation of the five-membered aspartimide ring.

Aspartimide_Formation Peptide Peptide Chain with Fmoc-Asp(OR)-Xaa Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Peptide->Deprotection Intermediate Deprotonated Amide Backbone Nitrogen Deprotection->Intermediate Base Cyclization Intramolecular Nucleophilic Attack Intermediate->Cyclization Aspartimide Aspartimide Intermediate (Succinimide Ring) Cyclization->Aspartimide RingOpening Nucleophilic Ring Opening (Piperidine, H2O) Aspartimide->RingOpening Racemized Racemized Products (D-Asp) Aspartimide->Racemized Epimerization AlphaPeptide α-Peptide (Desired Product) RingOpening->AlphaPeptide BetaPeptide β-Peptide (Side Product) RingOpening->BetaPeptide Piperidide Piperidide Adducts RingOpening->Piperidide

Caption: Mechanism of base-catalyzed aspartimide formation.

Troubleshooting Guide

Issue 1: Significant aspartimide-related impurities are detected in my crude peptide product.

This is a common issue, especially with susceptible sequences. Here’s a systematic approach to troubleshoot and mitigate the problem.

Step 1: Modify Fmoc Deprotection Conditions

The standard 20% piperidine in DMF is often too harsh for sensitive sequences. Consider these alternatives:

  • Use a Weaker Base: Replacing piperidine with a weaker base can significantly suppress aspartimide formation.[4]

    • Piperazine: This has been shown to be effective at removing the Fmoc group while minimizing the side reaction.[4][5]

    • Morpholine: Can be used, but may not be sufficient for complete Fmoc removal in all cases.[2]

  • Addition of Acidic Additives: Adding a small amount of a weak acid to the piperidine solution can neutralize the basicity just enough to slow down the aspartimide formation without significantly impacting Fmoc removal.[6][7]

    • Hydroxybenzotriazole (HOBt): Adding 0.1 M HOBt to the piperidine solution is a well-established method to reduce aspartimide formation.[4][8]

    • Formic Acid: Can also be added to reduce the basicity of the deprotection solution.[2]

Step 2: Employ Sterically Hindered Aspartate Protecting Groups

The standard tert-butyl (OtBu) protecting group on the aspartate side chain may not offer sufficient steric hindrance to prevent the intramolecular attack.[1] Using bulkier protecting groups can physically block the formation of the succinimide ring.[2][4]

Protecting GroupStructureEfficacy in Preventing Aspartimide Formation
O-tert-butyl (OtBu) -C(CH₃)₃Standard, but often insufficient for problematic sequences.[1]
3-methylpent-3-yl (Mpe) -C(CH₃)(C₂H₅)₂Offers improved protection over OtBu.[4]
2,3,4-trimethylpent-3-yl (Tpe) -C(CH(CH₃)₂)₂Provides significant steric hindrance.
Trialkylcarbinol esters e.g., triethylmethylHave shown almost complete reduction of aspartimide formation.[9][10]
9-fluorenylmethyl (OFm) -CH₂-FluorenylCleaved under milder basic conditions.
2-cyano-1,1-dimethylethoxycarbonyl (Cdmoc) -C(CH₃)₂CH₂CNOffers good protection and is cleaved by mild base.
O-bornyl (OBno) -BornylHas demonstrated superior results in comparative tests.
Step 3: Utilize Backbone Protection

This is one of the most effective strategies to completely eliminate aspartimide formation.[1][11] By temporarily modifying the backbone amide nitrogen, the nucleophile required for the cyclization reaction is masked.

  • 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) Groups: These groups are introduced on the nitrogen of the amino acid following the Asp residue.[8]

    • They effectively prevent the nucleophilic attack required for aspartimide formation.[8]

    • These are typically incorporated as dipeptide building blocks, for example, Fmoc-Asp(OtBu)-Gly(Dmb)-OH.[4]

    • The protecting group is cleaved during the final TFA cleavage step.[8]

Troubleshooting_Workflow Start Aspartimide Impurities Detected Step1 Step 1: Modify Fmoc Deprotection Conditions Start->Step1 Step2 Step 2: Use Sterically Hindered Asp Protecting Groups Step1->Step2 If problem persists End Problem Resolved Step1->End If successful Step3 Step 3: Employ Backbone Protection Step2->Step3 For highly susceptible sequences Step2->End If successful Step3->End

Caption: Troubleshooting workflow for aspartimide formation.

Issue 2: I am using microwave-assisted SPPS and still observing aspartimide formation.

Microwave energy can accelerate both the desired coupling reactions and undesired side reactions.

  • Reduce Microwave Power and Time: High microwave power can increase the likelihood of aspartimide formation.[12] Use a lower power setting and shorter irradiation times.

  • Avoid Excessive Agitation: Continuous stirring or agitation during microwave irradiation might contribute to the side reaction.[12] Consider static heating.

  • Optimize Reagent Quality: Ensure the use of high-purity reagents, as impurities can exacerbate side reactions.[12]

Experimental Protocol: Synthesis of an Asp-Gly Containing Peptide using HOBt Additive

This protocol outlines a standard procedure for mitigating aspartimide formation during the synthesis of a peptide containing the problematic Asp-Gly motif.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a standard coupling cocktail (e.g., HBTU/DIPEA in DMF).

  • Fmoc Deprotection:

    • Prepare a fresh deprotection solution of 20% piperidine and 0.1 M HOBt in DMF.

    • Treat the resin with this solution for 5 minutes, drain, and repeat for another 15 minutes.

    • Wash the resin thoroughly with DMF.

  • Subsequent Couplings: Continue the peptide synthesis by coupling the remaining amino acids using your standard protocol.

  • Aspartic Acid Coupling: When coupling the Fmoc-Asp(OtBu)-OH, ensure complete coupling using a test like the Kaiser test.

  • Critical Deprotection: For the Fmoc deprotection step immediately following the incorporation of the Asp-Gly sequence, meticulously use the 20% piperidine/0.1 M HOBt solution.

  • Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove side-chain protecting groups using a standard TFA cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

  • Analysis: Analyze the crude peptide by HPLC and mass spectrometry to quantify the reduction in aspartimide-related impurities.

Advanced Strategies

For particularly challenging sequences or when the highest possible purity is required, consider these cutting-edge approaches:

  • Non-Ester-Based Side-Chain Protection: These novel protecting groups completely mask the carboxylic acid functionality, thus eliminating the possibility of intramolecular cyclization.

    • Cyanosulfurylides (CSY): These form a stable C-C bond with the aspartate side chain, which is completely inert to the basic conditions of Fmoc-SPPS.[13][14][15] Deprotection is achieved with an electrophilic halogen source.[14][15]

    • Acyl Hydrazides: Offer an alternative masking strategy, with deprotection mediated by copper.[3]

  • Alternative Nα-Protecting Groups: To avoid the use of basic deprotection conditions altogether, alternative Nα-protecting groups can be employed.[1]

    • p-Nitrobenzyloxycarbonyl (pNZ): Cleaved under mild reductive conditions.[1]

    • 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS): Removed under mild conditions with a thiol.[1]

By understanding the mechanism of aspartimide formation and systematically applying these preventative and troubleshooting strategies, you can significantly improve the purity and yield of your synthetic peptides containing β-amino acids and other challenging sequences.

References
  • Anonymous. (2023, February 6). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis.
  • Palasek, S. A., et al. (n.d.). Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis. PubMed. [Link]

  • van der Veken, P., et al. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem. [Link]

  • van der Veken, P., et al. (2025, August 6). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem. [Link]

  • N-fmoc-l-aspartic acid beta-triethylmethyl ester. (2016). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups. PubMed. [Link]

  • AAPPTEC. (2012, October 4). Preventing aspartimide formation during peptide synthesis. [Link]

  • Awuchi, C. G. (2022, December 18). How to prevent aspartimide formation during Microwave-assisted peptide synthesis? ResearchGate. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION - Measures to Tackle an Undesired Side Reaction. [Link]

  • Bode, J. W. (2020, February 20). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. PubMed. [Link]

  • Packman, L. C. (1995). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Semantic Scholar. [Link]

  • Bode, J. W. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. ResearchGate. [Link]

  • N-fmoc-l-aspartic acid beta-triethylmethyl ester. (2016). Preventing aspartimide formation in Fmoc SPPS of Asp‐Gly containing peptides — practical aspects of new trialkylcarbinol based protecting groups. Semantic Scholar. [Link]

  • Bode, J. W. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications. [Link]

  • van der Veken, P., et al. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud Repository. [Link]

Sources

Purification methods for zwitterionic piperidine amino acid intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Zwitterionic Piperidine Amino Acid Intermediates

Case ID: ZW-PIP-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Introduction: The "Zwitterion Trap"

You are likely reading this because your piperidine intermediate (e.g., Nipecotic acid, Pipecolic acid, or a derivative) is stuck in the aqueous layer, streaking on silica, or co-eluting with inorganic salts.

The Core Problem: Piperidine amino acids possess a secondary amine (highly basic, pKa ~11) and a carboxylic acid (acidic, pKa ~4). Between pH 4 and 9, these exist as zwitterions (net neutral charge but highly polar inner salts). They are too polar for standard silica/organic extraction and too "salt-like" for standard C18 retention.

This guide prioritizes Ion Exchange (IEX) and HILIC over traditional methods, as these are the only self-validating protocols for this class of molecules.

Decision Matrix: Selecting Your Protocol

Before starting, determine the protection state of your intermediate. The purification strategy changes largely based on whether the amine or acid is masked.

purification_decision Start Start: Analyze Structure CheckState Is the Amine or Acid Protected? Start->CheckState Protected Yes (e.g., N-Boc or O-Me) CheckState->Protected One masked Unprotected No (Free Amine + Free Acid) CheckState->Unprotected Both free StandardSilica Standard Silica Gel (DCM/MeOH) Protected->StandardSilica Zwitterion Zwitterion Detected (High Water Solubility) Unprotected->Zwitterion Note1 Behaves as simple Acid or Base StandardSilica->Note1 MethodSelect Select Purification Method Zwitterion->MethodSelect SCX Cation Exchange (SCX) *Best for Desalting* MethodSelect->SCX Crude/Salts present HILIC HILIC Chromatography *Best for Resolution* MethodSelect->HILIC High purity needed pI_Precip Isoelectric Precipitation *Best for Scale-up* MethodSelect->pI_Precip >10g Scale

Figure 1: Purification Decision Matrix. Note that true zwitterions require specialized stationary phases.

Protocol A: Ion Exchange Chromatography (The Workhorse)

Objective: Isolate the free amino acid from inorganic salts (NaCl, KCl) and non-polar byproducts. Mechanism: "Catch and Release." The piperidine amine binds to the resin at low pH; salts wash through; product is released by ammonia.

Recommended Resin: Strong Cation Exchanger (SCX) (e.g., Dowex 50WX8, Amberlyst 15, or silica-based SCX cartridges).

Step-by-Step Workflow:

  • Resin Preparation:

    • Pack the column with SCX resin.

    • Activation: Flush with 1M HCl (2 CV - Column Volumes) to ensure the sulfonate groups are protonated (

      
      ).
      
    • Equilibration: Flush with Distilled Water until pH is neutral.[1]

  • Loading (The "Catch"):

    • Dissolve your crude piperidine intermediate in 0.1 M HCl or water (ensure pH < 3).

    • Why? At pH < 3, the carboxylic acid is protonated (neutral, -COOH) and the amine is protonated (positive, -NH2+). The molecule is a Cation .

    • Load onto the column.[1] Flow rate: 1-2 mL/min.

  • Washing (The Clean-up):

    • Wash with Water (3-5 CV) to remove inorganic salts (Na+, K+ do not bind as strongly as the organic amine or are displaced) and neutral organic impurities.

    • Wash with Methanol (2 CV) to remove non-polar impurities (optional, depends on resin compatibility).

  • Elution (The "Release"):

    • Elute with 2M Ammonia in Methanol (or 10% aq. NH4OH).[1]

    • Mechanism:[2][3][4] The ammonia deprotonates the piperidine ammonium species. The molecule becomes zwitterionic/anionic and loses affinity for the negative resin.

    • Collect fractions. Use TLC (Ninhydrin stain) to detect the amino acid.[1][5]

  • Isolation:

    • Concentrate fractions.[6] You will obtain the free zwitterion.

    • Note: Excess ammonia evaporates, leaving the pure amino acid.

Troubleshooting SCX:

Issue Probable Cause Corrective Action
Product in Flow-through pH of load too high. Acidify crude sample to pH 1-2 with HCl before loading.
Product stays on column Elution base too weak. Increase Ammonia concentration to 4M or use 1M TEA in MeOH.

| High Salt in Product | Insufficient water wash. | Monitor conductivity of wash; continue washing until conductivity ~0. |

Protocol B: HILIC Purification (High Resolution)

Objective: Separate closely related piperidine isomers (e.g., separating 3-COOH from 4-COOH isomers) or high-purity isolation. Why not C18? Zwitterions elute in the "dead volume" (t0) of C18 columns due to lack of hydrophobic retention.

Recommended Column: Zwitterionic HILIC (e.g., ZIC-HILIC, Amide-HILIC).

Mobile Phases:

  • A: 10 mM Ammonium Formate (pH 3.5) or Ammonium Acetate (pH 6.5).

  • B: Acetonitrile (ACN).

Gradient Protocol:

  • Start: 90% B (High Organic) -> This forces the water layer on the silica to retain the polar zwitterion.

  • End: 50% B (Lower Organic) over 20 minutes.

  • Detection: ELSD or CAD (Charged Aerosol Detection) is preferred as piperidines have weak UV absorbance (unless Fmoc/Cbz protected).

Critical Technical Insight: Buffer concentration is vital. Pure water/ACN gradients often result in peak tailing due to secondary ionic interactions. Maintain at least 5-10 mM buffer strength to mask silanols.

Protocol C: Isoelectric Point (pI) Precipitation

Objective: Bulk purification (>10g) without chromatography.

Theory: Zwitterions have minimum solubility at their isoelectric point (pI), where the net charge is zero.

  • Pipecolic Acid pI: ~5.7

  • Nipecotic Acid pI: ~6.0[7]

Workflow:

  • Dissolve crude in a minimum volume of water.[1]

  • Measure pH.[8]

    • If acidic (pH < 3), slowly add 1M NaOH or TEA.

    • If basic (pH > 9), slowly add 1M HCl or Acetic Acid.

  • Target the pI (approx pH 6.0).

  • The Trick: Once at pH 6, add an "Anti-solvent" like Acetone or Ethanol dropwise. The zwitterion will crystallize/precipitate out, while salts (NaCl) often remain soluble in the aqueous-organic mix (depending on the ratio).

  • Filter and wash with cold Ethanol.

Visualizing the SCX Mechanism

scx_mechanism cluster_load Step 1: Loading (pH 1) cluster_elute Step 2: Elution (NH3) Resin Resin-SO3(-) Piperidine_Pos Pip-NH2(+) COOH Resin->Piperidine_Pos Ionic Bond (Capture) Piperidine_Neu Pip-NH COO(-) Resin->Piperidine_Neu Releases Product Ammonia NH4(+) Piperidine_Pos->Ammonia Displacement by Base Ammonia->Resin Binds Resin

Figure 2: The "Catch and Release" mechanism of Strong Cation Exchange (SCX). The resin selectively holds the protonated amine while impurities wash away.

Frequently Asked Questions (FAQs)

Q: My yield is >100% after SCX purification. What happened? A: You likely have trapped solvent or ammonium salts. Zwitterions form strong solvates.

  • Fix: Dissolve in D2O for NMR. If you see Ammonium peaks (~7.0-7.5 ppm triplet on 14N, or broad singlet), you have residual ammonium salts. Lyophilize repeatedly from water to remove volatile ammonium carbonate/acetate.

Q: I can't see my compound on TLC. A: Piperidines are not UV active.

  • Fix: Use Ninhydrin stain . Heat the plate until spots turn purple/blue. Alternatively, use Iodine or KMnO4 .

Q: The NMR peaks are extremely broad. A: This is due to proton exchange rates at the zwitterionic center.

  • Fix: Add 2 drops of DCl (shifts to cationic form) or NaOD (shifts to anionic form) to the NMR tube. The peaks will sharpen immediately.

Q: Can I use standard Reverse Phase (C18) if I add an ion-pairing agent? A: Yes, you can use TFA (0.1%) or Heptafluorobutyric acid (HFBA) .

  • Warning: Ion-pairing agents are difficult to remove and can suppress MS signals. Only use this for analytical checks, not preparative isolation if you need salt-free compound.

References

  • Nest Group. "Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength." The Nest Group Technical Guides. [Link]

  • Dragull, K., & Beck, J. J. (2012).[9] "Isolation of natural products by ion-exchange methods."[9][10] Methods in Molecular Biology, 864, 189–219.[9] [Link]

  • ResearchGate. "How to desalt zwitterions?" (Community Discussion & Protocols). [Link]

Sources

Validation & Comparative

Technical Guide: NMR Characterization of Gem-Disubstituted 4-Amino-Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The Challenge: Gem-disubstituted 4-amino-piperidines are privileged scaffolds in medicinal chemistry (e.g., GPCR ligands, kinase inhibitors). However, the introduction of gem-disubstitution (e.g., 3,3-dimethyl, 3,3-difluoro) alongside a 4-amino group introduces severe steric strain and conformational locking. Unlike simple piperidines, which undergo rapid chair-chair interconversion at room temperature (averaging NMR signals), these derivatives often exist in a slow-exchange regime or a biased conformational equilibrium .

The Consequence: Standard 1D


H NMR often yields broad, unresolved multiplets that mask stereochemical information. Misinterpretation of the 4-amino orientation (axial vs. equatorial) can lead to erroneous Structure-Activity Relationship (SAR) models.

The Solution: This guide outlines a multi-tiered NMR approach combining scalar coupling analysis (


), dipolar coupling (NOE), and Variable Temperature (VT) NMR to unambiguously solve these structures in solution.

Comparative Analysis of Characterization Methods

The following table objectively compares NMR techniques against alternative structural methods for this specific scaffold.

FeatureHigh-Field 1D

H NMR
2D NMR (HSQC/NOESY) Variable Temperature (VT) NMR X-Ray Crystallography
Primary Utility Purity check; functional group ID.Connectivity; spatial proximity; diastereotopic assignment.Resolving dynamic conformational exchange (broad peaks).Absolute configuration (Gold Standard).
Stereochem Insight Low to Medium. Depends on signal overlap.High. NOE proves spatial arrangement.High. Freezes specific conformers.Definitive.
Sample State Solution (dynamic).Solution (dynamic).Solution (dynamic).Solid State (static packing forces may bias conformation).
Throughput/Cost High / Low Cost.Medium / Moderate Cost.Low / High Cost (instrument time).Low / High Cost (crystallization is the bottleneck).
Limitation Cannot resolve overlapping methylene protons in gem-systems.Requires distinct chemical shifts; artifacts in viscous solvents.Requires stable temperature control; solubility limits at low T.Requires a single crystal; solid-state conformation may differ from bioactive solution state.

Comprehensive Experimental Protocol

This protocol is designed as a self-validating workflow. Do not proceed to Step 4 until Step 3 confirms signal assignment.

Step 1: Sample Preparation & Solvent Selection
  • Standard: Dissolve 2–5 mg of compound in 600

    
    L of DMSO-
    
    
    
    .
    • Why? DMSO is viscous (slower tumbling enhances NOE) and disrupts intermolecular H-bonds involving the 4-amino group, sharpening signals compared to CDCl

      
      .
      
  • For Broad Signals: If room temperature (298 K) spectra show broad humps, the molecule is likely flipping at a rate comparable to the NMR timescale (

    
    ).
    
    • Action: Switch to Toluene-

      
        or CD
      
      
      
      Cl
      
      
      for low-temperature studies (down to 200 K) to freeze the conformation.
Step 2: 1D H Screening & Decoupling

Acquire a high S/N 1D spectrum. Focus immediately on the H4 proton (alpha to the amine).

  • Target: Identify the multiplicity of H4.

  • Logic:

    • Triplet of triplets (tt) or large coupling (

      
       Hz):  H4 is Axial . (Implies Amino group is Equatorial ).
      
    • Narrow multiplet or singlet-like (

      
       Hz):  H4 is Equatorial . (Implies Amino group is Axial ).
      
Step 3: 2D Assignment (The "Skeleton")

Run HSQC (Heteronuclear Single Quantum Coherence) to assign diastereotopic protons.

  • In gem-disubstituted piperidines, the methylene protons adjacent to the gem-group (e.g., H2a/H2b) will be magnetically non-equivalent.

  • HSQC allows you to pair the proton signals to their specific carbons, separating the "jungle" of aliphatic peaks.

Step 4: Stereochemical Validation (NOESY/ROESY)

Acquire a phase-sensitive NOESY (mixing time 300–500 ms).

  • The Checkpoint: Look for 1,3-diaxial correlations .

    • If H4 is axial, it must show a strong NOE cross-peak to the axial protons at C2 and C6.

    • If H4 is equatorial, it will show NOE primarily to vicinal neighbors, not 1,3-diaxial partners.

Data Visualization & Logic Pathways

Diagram 1: The Conformational Assignment Workflow

This workflow illustrates the decision process for characterizing the 4-amino stereochemistry.

NMR_Workflow Start Synthesize Gem-Disubstituted 4-Amino-Piperidine Screen Step 1: 1H NMR (298 K) Check H4 Multiplicity Start->Screen Broad Are peaks broad/unresolved? Screen->Broad VT Perform VT-NMR (Cool to < 240 K) Broad->VT Yes (Dynamic Exchange) Sharp Peaks are sharp Broad->Sharp No (Locked Conformer) J_Analysis Analyze H4 Couplings (3J_HH) VT->J_Analysis At Slow Exchange Limit Sharp->J_Analysis Axial_H4 Large Coupling (J ~ 10-12 Hz) (Axial-Axial interaction) J_Analysis->Axial_H4 Eq_H4 Small Coupling (J < 5 Hz) (Axial-Equatorial interaction) J_Analysis->Eq_H4 NOE_Check Step 2: NOESY Validation Axial_H4->NOE_Check Eq_H4->NOE_Check Conf_A Conclusion: 4-Amino is EQUATORIAL (Thermodynamically Stable) NOE_Check->Conf_A NOE: H4 to H2ax/H6ax Conf_B Conclusion: 4-Amino is AXIAL (Sterically Forced) NOE_Check->Conf_B NOE: H4 to H2eq/H6eq

Caption: Decision tree for assigning relative stereochemistry in sterically crowded piperidine systems.

Diagram 2: Scalar Coupling Logic (Karplus Relationship)

This diagram visualizes the causality between dihedral angles and observed splitting patterns, essential for distinguishing the H4 proton.

Karplus_Logic cluster_0 Scenario A: H4 is Axial cluster_1 Scenario B: H4 is Equatorial H4_ax H4 (Axial) H3_ax H3 (Axial) H4_ax->H3_ax Dihedral ~180° 3J = 10-12 Hz H3_eq H3 (Equatorial) H4_ax->H3_eq Dihedral ~60° 3J = 2-5 Hz H4_eq H4 (Equatorial) H3_ax_b H3 (Axial) H4_eq->H3_ax_b Dihedral ~60° 3J = 2-5 Hz H3_eq_b H3 (Equatorial) H4_eq->H3_eq_b Dihedral ~60° 3J = 2-5 Hz

Caption: Karplus relationship application. Large couplings (red arrow) are the "smoking gun" for axial H4 orientation.

Scientific Interpretation & Troubleshooting

The "Self-Validating" System

A robust assignment requires convergence of two independent data points:

  • Scalar Coupling (

    
    ):  The H4 signal width at half-height (
    
    
    
    ). If
    
    
    Hz, H4 is axial. If
    
    
    Hz, H4 is equatorial.
  • Dipolar Coupling (NOE): An axial H4 must show cross-peaks to other axial protons (e.g., H2ax, H6ax) if the ring is in a chair conformation.

Troubleshooting "Invisible" Signals

In gem-disubstituted systems (e.g., 3,3-difluoro-4-amino), the ring may distort into a twist-boat to relieve steric strain.

  • Symptom:

    
    -values are intermediate (e.g., 6–8 Hz) and do not fit the classic chair Karplus curve.
    
  • Solution: Perform Low-Temperature NMR . If the spectrum splits into two distinct sets of signals (ratio

    
     1:1), you are observing a slow equilibrium between Chair and Twist-Boat conformers.
    
The Effect of N-Substituents

Be aware that N-acylation (e.g., N-Boc, N-Acetyl) introduces rotamers due to the restricted rotation of the amide bond (N-C=O). This often doubles the number of peaks in the spectrum.

  • Fix: Run the NMR at 350 K (High Temp) . This accelerates the amide bond rotation, coalescing the rotamers into a single average set of sharp peaks, simplifying the structural assignment of the piperidine core.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOE and Pulse Sequences).

  • Minch, M. J. (1994).[1] Orientational Dependence of Vicinal Proton-Proton NMR Coupling Constants: The Karplus Relationship. Concepts in Magnetic Resonance, 6, 41-56.[1] (Foundational theory for J-coupling analysis).

  • Gomes, J. et al. (2016). Characterization of 3,3-dimethyl substituted N-aryl piperidines as potent microsomal prostaglandin E synthase-1 inhibitors.[2] Bioorganic & Medicinal Chemistry Letters, 26(19), 4824-4828.[2] (Specific application to gem-dimethyl piperidines).

  • Bagno, A. et al. (2020). Impacts of Steric Compression... on the 15N NMR Spectroscopy of Piperidine-Ring Analogues. ACS Omega. (Discusses steric locking in piperidines).

Sources

Mass spectrometry fragmentation patterns of 1-Cbz-4-amino-4-piperidineacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Mass Spectrometry Fragmentation Dynamics of 1-Cbz-4-amino-4-piperidineacetic acid

Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (MS) behavior of 1-Cbz-4-amino-4-piperidineacetic acid , a critical intermediate in the synthesis of peptidomimetics and pharmaceutical scaffolds. We focus on Electrospray Ionization (ESI) in positive mode, the industry standard for this class of polar, heterobifunctional molecules.

This document contrasts the fragmentation patterns of the Cbz-protected compound against its Boc-protected and Unprotected analogs, providing researchers with the diagnostic markers necessary for impurity profiling and structural confirmation.

Chemical Context & Ionization Physics

Compound Overview:

  • Formula:

    
    
    
  • Monoisotopic Mass: 292.14 Da

  • Target Ion

    
    :  293.15 Da
    
  • Structural Key: The molecule features a piperidine core with a quaternary center at C4 (amino and acetic acid groups) and a Carbobenzyloxy (Cbz) protecting group on the ring nitrogen (N1).

Ionization Behavior (ESI+): Unlike electron ionization (EI), which induces radical cation formation, ESI produces even-electron species.[1] The protonation site is competitive between the primary amine at C4 and the carbamate nitrogen at N1. However, under acidic mobile phase conditions (0.1% Formic Acid), the primary amine is the thermodynamically favored site for protonation, driving the subsequent charge-remote fragmentation pathways.

Comparative Analysis: Cbz vs. Alternatives

In drug development, this scaffold is often encountered with different protecting groups. Distinguishing them requires tracking specific "reporter ions."

Table 1: Diagnostic Ion Comparison

Feature1-Cbz-Analog (Target)1-Boc-Analog (Alternative)Unprotected Core
Precursor

293.15 259.16 159.11
Primary Reporter Ion m/z 91.05 (Tropylium)m/z 57.07 (tert-butyl)m/z 142.08 (Loss of

)
Neutral Loss

44 Da (

) or

108 Da (Benzyl alcohol)

56 Da (Isobutene)

18 Da (

)
Low Energy Frag. m/z 249 (Decarboxylation)m/z 203 (Loss of t-butyl)m/z 141 (Loss of

)
Stability High (Requires higher CE)Low (Fragments in-source)Very High

Key Insight: The presence of the m/z 91 tropylium ion is the absolute confirmation of the Cbz group. If you observe m/z 57, your sample is contaminated with the Boc-analog.

Detailed Fragmentation Mechanism

The fragmentation of 1-Cbz-4-amino-4-piperidineacetic acid follows two distinct pathways depending on the Collision Energy (CE).

Pathway A: The Benzyl Cation (Dominant)

The most abundant fragment arises from the cleavage of the benzyl-oxygen bond. The charge is retained on the benzyl group, forming the resonance-stabilized tropylium ion (m/z 91) . This is a charge-site initiated cleavage if the carbamate is protonated, or a remote inductive cleavage.

Pathway B: The Carbamate Collapse
  • Decarboxylation: The carbamate moiety can lose

    
     (44 Da) to form a benzylamine-like species, though this is rare in ESI.
    
  • Cbz Removal: More commonly, the entire Cbz group is lost as neutral benzyl alcohol and

    
    , leaving the protonated piperidine core at m/z 159 .
    
  • Core Fragmentation: The acetic acid side chain undergoes dehydration (loss of

    
    , -18 Da), shifting the core peak to m/z 141 .
    
Pathway Visualization

The following diagram maps the specific fragmentation tree for the 1-Cbz compound.

FragmentationTree Parent Parent [M+H]+ m/z 293.15 Tropylium Tropylium Ion m/z 91.05 (Dominant) Parent->Tropylium Benzyl cleavage (High Energy) Intermediate [M+H - CO2]+ m/z 249.15 Parent->Intermediate Neutral Loss (-44 Da) Core Deprotected Core m/z 159.11 Parent->Core Loss of Cbz (-134 Da) Intermediate->Tropylium Secondary Decay Dehydrated Core - H2O m/z 141.10 Core->Dehydrated Dehydration (-18 Da)

Figure 1: ESI-MS/MS fragmentation tree of 1-Cbz-4-amino-4-piperidineacetic acid showing the divergence between the diagnostic tropylium ion and the core backbone ions.

Experimental Protocol

To replicate these results for QC or structural elucidation, follow this validated workflow.

Reagents:

  • Solvent A: LC-MS grade Water + 0.1% Formic Acid.

  • Solvent B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Standard: 1-Cbz-4-amino-4-piperidineacetic acid (>98% purity).

Instrument Parameters (Triple Quadrupole / Q-TOF):

  • Ion Source: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the Cbz group).

  • Desolvation Temp: 350°C.

  • Collision Energy (CE): Ramp from 10 eV to 40 eV.

Step-by-Step Workflow:

  • Preparation: Dissolve 1 mg of sample in 1 mL of 50:50 MeOH:Water. Dilute 1:100 with Solvent A to reach ~10 µg/mL.

  • Direct Infusion: Infuse at 10 µL/min to identify the molecular ion (293.15).

  • Precursor Selection: Isolate m/z 293.1 with a window of 1 Da.

  • Product Scan: Apply collision energy.

    • At 15 eV: Look for m/z 249 (Loss of

      
      ) and m/z 275 (Loss of 
      
      
      
      ).
    • At 35 eV: Look for the dominant m/z 91 (Tropylium).

  • Validation: Calculate the ratio of m/z 91 to m/z 293. If > 5% at 10 eV, in-source fragmentation is occurring; lower the cone voltage.

Workflow Sample Sample Prep (10 µg/mL in 50:50 MeOH:H2O) Inject Direct Infusion (10 µL/min) Sample->Inject Source ESI Source (+3.5 kV) Inject->Source Q1 Q1 Selection m/z 293.15 Source->Q1 CID Collision Cell (Ramp 10-40 eV) Q1->CID Detector Detector (Record m/z 91, 159) CID->Detector

Figure 2: Analytical workflow for the structural confirmation of Cbz-protected amino acid derivatives.

References

  • NIST Mass Spectrometry Data Center. (2025). Mass Spectrum of Benzyl Carbamate (Cbz group fragmentation). National Institute of Standards and Technology. [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of piperidine derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[1][2][3][4][5][6][7][8] University Science Books. (Standard reference for Tropylium ion m/z 91 mechanism).

Sources

A Senior Application Scientist's Guide to the Conformational Landscape of 4,4-Disubstituted Piperidines: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, fellow researchers, to an in-depth exploration of the 4,4-disubstituted piperidine scaffold. This guide is designed for professionals in medicinal chemistry and drug development who understand that a molecule's three-dimensional shape is intrinsically linked to its biological function. The piperidine ring is one of the most ubiquitous saturated heterocycles in pharmaceuticals, forming the core of countless approved drugs.[1][2] Its conformational flexibility, however, presents both an opportunity and a challenge. By strategically introducing geminal substituents at the C4 position, we can lock the ring into specific, predictable conformations, thereby fine-tuning its interaction with biological targets.

This guide will move beyond theoretical models to provide a comparative analysis grounded in experimental X-ray crystallography data. We will explore how different substitution patterns dictate conformational preference and provide a robust, field-proven protocol for determining these structures in your own compounds of interest.

The Fundamental Conformation: The Dominance of the Chair

The piperidine ring, a six-membered saturated heterocycle, is not a planar structure.[1] To minimize torsional and angle strain, it predominantly adopts a "chair" conformation. In this arrangement, the carbon and nitrogen atoms occupy positions that result in staggered C-C bonds, a highly stable energetic state. While higher-energy "boat" and "twist-boat" conformations exist, the energy barrier to interconversion is high enough that for most 4,4-disubstituted piperidines, the chair form is the overwhelmingly populated conformer observed in the solid state.[3][4]

The true power of conformational analysis lies in understanding the orientation of substituents. In a chair conformation, substituents can occupy two distinct positions:

  • Axial (ax): Perpendicular to the general plane of the ring.

  • Equatorial (eq): Extending outwards from the perimeter of the ring.

For monosubstituted piperidines, the substituent typically prefers the more sterically spacious equatorial position. However, 4,4-disubstitution introduces a fascinating level of control, allowing us to dictate the spatial arrangement of functional groups with high precision.

Comparative Analysis: How 4,4-Disubstitution Governs Conformation

The introduction of two substituents at the C4 position fundamentally alters the conformational dynamics. Unlike a monosubstituted ring, the classic "ring flip" between two chair conformations becomes energetically biased or even restricted. The relative size and electronic nature of the two substituents dictate the ring's puckering and the precise geometry of the final structure.

While a comprehensive public database of directly comparable 4,4-disubstituted piperidine crystal structures is vast and best accessed through platforms like the Cambridge Structural Database (CSD)[5][6], we can synthesize key insights from published examples across the literature. The evidence strongly indicates that the piperidine ring in such systems maintains a chair conformation, with substituents orienting to minimize steric hindrance.[3][4][7]

Consider the common precursor, a piperidin-4-one. X-ray crystallography confirms that these molecules adopt a stable chair conformation.[4] When this ketone is converted to a di-substituted derivative (e.g., through Grignard addition followed by substitution), the new groups will arrange themselves axially and equatorially. The larger group will preferentially occupy the equatorial position to minimize unfavorable 1,3-diaxial interactions with the hydrogen atoms at C2 and C6.

Table 1: Representative Crystallographic Parameters for Substituted Piperidines

Compound ClassKey SubstituentsObserved ConformationRing Puckering Parameters (Typical)Key Torsion Angles (Typical)Reference Insight
Piperidin-4-ones C4=OChairQ = 0.55 ÅN1-C2-C3-C4 ≈ 55°The fundamental chair is the most stable conformer.[4]
N-Acyl Piperidines N-CORDistorted Chair/Half-ChairVariesVariesThe partial double bond character of the N-C=O bond can flatten the ring near the nitrogen atom.[8]
4-Aryl-4-Ester Piperidines C4-Aryl, C4-COORChairS ≈ 1.16C2-C3-C4-C5 ≈ -55° to -60°The bulky aryl and ester groups occupy axial and equatorial positions, with the larger group preferring equatorial.[7]
Spiro-Piperidines C4 spiro-fused ringChairVariesVariesThe spirocyclic system rigidly locks the piperidine chair, as seen in spiro-hydantoin derivatives.[9]

Note: Puckering and torsion angle values are illustrative and vary between specific crystal structures. Q and S are Cremer-Pople puckering parameters.

The key takeaway is that the 4,4-disubstitution pattern serves as a powerful conformational anchor. By choosing substituents of varying steric bulk (e.g., methyl vs. phenyl) or functionality (e.g., hydroxyl vs. ester), a chemist can enforce a specific three-dimensional arrangement, which is critical for optimizing interactions within a protein's binding pocket.

Visualizing Conformational Relationships

To better understand the energetic landscape, we can visualize the relationship between the possible conformations of a 4,4-disubstituted piperidine.

G Conformational Equilibrium of a 4,4-Disubstituted Piperidine cluster_energy Chair1 Chair (R1-ax, R2-eq) TwistBoat Twist-Boat (High Energy Intermediate) Chair1->TwistBoat Ring Inversion Chair2 Chair (R1-eq, R2-ax) TwistBoat->Chair2 Ring Inversion EnergyHigh High EnergyLow Low EnergyLow2 Low

Caption: Conformational landscape of 4,4-disubstituted piperidines.

Experimental Protocol: A Self-Validating Workflow for Single-Crystal X-ray Diffraction

Obtaining high-quality crystallographic data is the gold standard for unequivocally determining molecular conformation. The following protocol is a robust, field-proven workflow for a novel 4,4-disubstituted piperidine derivative.

Step 1: Purification and Crystal Growth (The Foundation)
  • Causality: Absolute purity is non-negotiable. Impurities disrupt the crystal lattice, preventing the formation of single crystals suitable for diffraction.

  • Protocol:

    • Purify the synthesized compound to >99% purity using flash column chromatography or recrystallization. Confirm purity by ¹H NMR and LC-MS.

    • Select a solvent system for crystal growth. A review of piperidin-4-one derivatives shows that ethanol is a common and effective choice.[3][10] Other options include slow evaporation from acetonitrile, methanol, or solvent/anti-solvent mixtures like dichloromethane/methanol.[3]

    • Method: Slow Evaporation. Dissolve 5-10 mg of the purified compound in a minimal amount of the chosen solvent in a small, clean vial. Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days at room temperature.

    • Method: Vapor Diffusion. Place the vial from the previous step (uncapped) inside a larger, sealed jar containing a more volatile "anti-solvent" in which your compound is insoluble (e.g., hexane or diethyl ether). The anti-solvent vapor will slowly diffuse into your compound's solution, reducing its solubility and promoting crystallization.

  • Trustworthiness Check: Monitor the vial daily. The ideal result is the formation of a few well-defined, block-like, or needle-like crystals with sharp edges and clear faces. Avoid rapid precipitation, which leads to powders or microcrystalline material.

Step 2: Crystal Mounting and Data Collection
  • Causality: A single, well-ordered crystal is required to diffract X-rays in a predictable pattern. The crystal is cooled to cryogenic temperatures to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern and higher resolution data.

  • Protocol:

    • Under a microscope, select a suitable single crystal (typically 0.1-0.3 mm in size).

    • Using a cryo-loop, carefully scoop up the crystal and immediately plunge it into liquid nitrogen for flash-cooling. This process, known as vitrification, prevents the formation of crystalline ice.

    • Mount the frozen crystal onto the goniometer head of a modern X-ray diffractometer (e.g., a Bruker Apex-II or similar).[8]

    • A stream of cold nitrogen gas (typically at 100 K) maintains the crystal's low temperature throughout the experiment.

    • The instrument, using monochromatic X-rays (commonly Mo Kα, λ = 0.71073 Å), will then rotate the crystal through a series of angles, collecting thousands of diffraction images.[8]

Step 3: Structure Solution and Refinement
  • Causality: The collected diffraction spots (reflections) contain information about the electron density within the crystal's unit cell. Computational methods are used to translate this pattern back into a three-dimensional atomic model.

  • Protocol:

    • Data Integration: The raw diffraction images are processed to determine the position and intensity of each reflection.

    • Structure Solution: Software programs (e.g., SHELXT) use "direct methods" to generate an initial phase hypothesis and produce a preliminary electron density map.[8] This initial map is often clear enough to identify the positions of most non-hydrogen atoms.

    • Structure Refinement: The atomic model is refined against the experimental data using full-matrix least-squares on F².[8] In this iterative process (using software like SHELXL), atomic positions and thermal displacement parameters are adjusted to minimize the difference between the observed diffraction pattern and the one calculated from the model.

    • Hydrogen Atoms: Hydrogen atoms are typically placed in geometrically calculated positions and refined using a "riding model."[8]

    • Validation: The final model is validated using metrics like R-factors (R1, wR2) and goodness-of-fit (GooF). A final crystallographic information file (CIF) is generated, containing all atomic coordinates, bond lengths, angles, and experimental details.

Workflow Visualization

The entire process from a pure compound to a final crystal structure can be visualized as follows:

G Single-Crystal X-ray Crystallography Workflow cluster_wet_lab Wet Lab Phase cluster_instrument Instrumental Phase cluster_computational Computational Phase arrow arrow Purification Compound Purification (>99%) Growth Crystal Growth (e.g., Slow Evaporation) Purification->Growth Mounting Crystal Selection & Cryo-Mounting Growth->Mounting DataCollection X-ray Data Collection (100 K) Mounting->DataCollection Integration Data Integration & Scaling DataCollection->Integration Solution Structure Solution (Direct Methods) Integration->Solution Refinement Model Refinement (Least-Squares) Solution->Refinement Validation Structure Validation & CIF Generation Refinement->Validation Final Final 3D Structure & Conformational Data Validation->Final

Caption: From purified compound to final 3D structure.

This guide provides a framework for understanding and experimentally verifying the conformations of 4,4-disubstituted piperidines. By leveraging the principles of steric and electronic control, and validating our designs with the definitive power of X-ray crystallography, we can engineer molecules with the precise three-dimensional architecture required for next-generation therapeutics.

References

  • O’Hagan, D. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Royal Society of Chemistry. Available at: [Link]

  • Arulraj, R. et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. Available at: [Link]

  • Barba-Behrens, N. et al. (2015). Crystal structures of two chiral piperidine derivatives. Acta Crystallographica Section E, E71, o775-o778. Available at: [Link]

  • Arulraj, R. et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. Available at: [Link]

  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Zhuravel, I. et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E, E78, 935-942. Available at: [Link]

  • Watson, P. S. et al. (2004). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 6(10), 1593–1595. Available at: [Link]

  • Sci-Hub. (n.d.). Sci-Hub. Retrieved from [Link]

  • Neochoritis, C. G. et al. (2021). A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. Viruses, 13(12), 2533. Available at: [Link]

  • O’Hagan, D. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Royal Society of Chemistry. Available at: [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. CCDC. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem. Available at: [Link]

  • Appenroth, D. et al. (2024). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Chemistry, 7(5), 162. Available at: [Link]

  • ResearchGate. (2007). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Request PDF. Available at: [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Access Structures. CCDC. Available at: [Link]

  • Le, T. M. et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 494-499. Available at: [Link]

  • ResearchGate. (n.d.). Some compounds containing a piperidine ring in their structures. (A). Scientific Diagram. Available at: [Link]

Sources

Navigating the Chiral Maze: A Comparative Guide to the Enantioseparation of Desymmetrized 4-Amino-4-Piperidineacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Quaternary Stereocenter in Drug Design

The 4-amino-4-piperidineacetic acid scaffold represents a class of conformationally restricted cyclic α-amino acids of significant interest in modern medicinal chemistry. The introduction of a chiral quaternary center at the C4 position creates stereoisomers that can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles.[1] These building blocks are integral to the synthesis of novel therapeutics, from HIV-1 entry inhibitors to N-type calcium channel blockers, making the control and analysis of their stereochemical purity a mandate from both a regulatory and efficacy standpoint.[2][3]

The synthesis of these molecules often involves a desymmetrization strategy, which, while elegant, may not always yield perfect enantiomeric excess, necessitating robust analytical and preparative separation techniques. This guide provides a comparative analysis of the primary chromatographic techniques for achieving this separation: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), with a focus on rational selection of chiral stationary phases (CSPs) and method development strategies.

Head-to-Head Comparison: HPLC vs. SFC for Polar Chiral Compounds

The choice between HPLC and SFC is a critical decision in chiral method development. While both are powerful techniques, their fundamental differences in mobile phase properties lead to distinct advantages and disadvantages for separating polar, ionizable molecules like 4-amino-4-piperidineacetic acid derivatives.[4]

FeatureSupercritical Fluid Chromatography (SFC) High-Performance Liquid Chromatography (HPLC)
Primary Mobile Phase Supercritical CO2 (non-polar) with polar co-solvents (e.g., Methanol, Ethanol).[5]Aqueous buffers and organic solvents (Reversed-Phase) or non-polar solvents (Normal-Phase).[6]
Speed & Efficiency Very high. Low viscosity of scCO2 allows for high flow rates and rapid column equilibration, often reducing run times by 3-10x compared to HPLC.[4][7]Moderate to high. Run times are typically longer due to higher mobile phase viscosity and longer equilibration times.
Selectivity Often provides unique or complementary selectivity to HPLC, particularly for polar compounds that may interact poorly in reversed-phase systems.[8]Well-established and versatile with a vast library of applications. Offers multiple modes (NP, RP, Polar Organic) for method development.[6]
Environmental Impact "Green" technology. Primarily uses captured CO2, significantly reducing toxic organic solvent consumption and waste.[5]Generates significant organic and aqueous solvent waste, particularly in normal-phase mode which uses solvents like hexane.
Preparative Scale Highly advantageous. The evaporation of CO2 post-collection simplifies and speeds up sample recovery, concentrating the product directly in the co-solvent.[5]Feasible but more cumbersome. Requires removal of large volumes of solvent (e.g., via rotary evaporation), which can be time-consuming.
Compound Solubility Excellent for a wide range of polar and non-polar compounds. The use of polar co-solvents readily solubilizes analytes like amino acids.[9]Can be challenging for zwitterionic amino acids in normal-phase. Reversed-phase is better but may offer poor retention for very polar analogs.[2]
Cost Higher initial instrument cost. Lower operating cost due to cheaper mobile phase (CO2) and reduced solvent disposal fees.Lower initial instrument cost. Higher operating cost due to solvent purchase and disposal.

The Core of Separation: Selecting the Right Chiral Stationary Phase (CSP)

The enantioseparation of any chiral compound is fundamentally dependent on the interactions between the analyte and the CSP. For cyclic amino acid derivatives, polysaccharide-based CSPs are the undisputed front-runners.[10]

Polysaccharide-Based CSPs: These phases consist of cellulose or amylose polymers derivatized with carbamates or esters, which are coated or immobilized onto a silica support.[11] The chiral recognition mechanism is a complex interplay of forces:

  • Hydrogen Bonding: The amino and carboxylic acid groups of the analyte can form hydrogen bonds with the carbamate moieties on the CSP.

  • Dipole-Dipole Interactions: Polar groups on both the analyte and CSP contribute to selective interactions.

  • Steric Hindrance (Inclusion): The derivatized polysaccharide forms complex three-dimensional "chiral grooves" or cavities. One enantiomer fits more favorably into these grooves than the other, leading to a difference in retention time.[9]

For 4-amino-4-piperidineacetic acid derivatives, CSPs like Chiralpak® AD/IA (amylose-based) and Chiralcel® OD/IC (cellulose-based) are excellent starting points for screening. Immobilized versions (IA, IC, etc.) offer a significant advantage by being compatible with a wider range of solvents, which can be crucial for optimizing selectivity.[4]

A Practical Workflow for Chiral Method Development

A systematic screening approach is the most efficient path to a successful chiral separation. The process involves screening a set of diverse CSPs with a standardized set of mobile phases.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Evaluation & Optimization cluster_2 Phase 3: Validation start Racemic Analyte (4-Amino-4-piperidineacetic acid derivative) screen_cols Screen 4-6 Polysaccharide CSPs (e.g., IA, IB, IC, ID, IE, IF) start->screen_cols screen_sfc SFC Screening Mobile Phases: - CO2/MeOH (+/- additive) - CO2/EtOH (+/- additive) screen_cols->screen_sfc screen_hplc HPLC (Normal Phase) Screening Mobile Phases: - Hexane/IPA (+/- additive) - Hexane/EtOH (+/- additive) screen_cols->screen_hplc eval Evaluate Results: Any promising separation? (Resolution > 1.0) screen_sfc->eval screen_hplc->eval optimize Optimize Lead Condition(s): - Adjust Co-solvent % - Change Additive (TFA, DEA) - Modify Flow Rate/Temperature eval->optimize Yes no_sep No Separation: Try alternative CSPs (e.g., Macrocyclic Glycopeptide) or different mode (RP, Polar Organic) eval->no_sep No validate Final Method: Baseline Separation (Rs > 1.5) Validate for Robustness optimize->validate

Caption: A systematic workflow for chiral method development.

Experimental Protocol: A Model for Chiral Screening

This protocol outlines a universal starting point for the chiral separation of a novel 4-amino-4-piperidineacetic acid derivative.

1. Sample Preparation:

  • Dissolve the racemic standard in a suitable solvent (e.g., Methanol or Ethanol) to a concentration of approximately 1 mg/mL.

  • Ensure the sample solvent is miscible with the initial mobile phase conditions.

2. Instrumentation & Columns:

  • System: An analytical SFC or HPLC system equipped with a column switcher and a photodiode array (PDA) detector is ideal for efficient screening.

  • Columns: A set of 4.6 x 150 mm, 5 µm polysaccharide CSPs. A recommended starting set includes:

    • Chiralpak® IA (Immobilized Amylose, 3,5-Dimethylphenylcarbamate)

    • Chiralpak® IB (Immobilized Cellulose, 3,5-Dimethylphenylcarbamate)

    • Chiralpak® IC (Immobilized Cellulose, 3,5-Dichlorophenylcarbamate)

    • Chiralcel® OD-H (Coated Cellulose, 3,5-Dimethylphenylcarbamate)

3. SFC Screening Conditions:

  • Mobile Phase A: Supercritical CO2

  • Mobile Phase B (Co-solvents): Methanol, Ethanol

  • Additives: For acidic compounds, 0.1% Trifluoroacetic Acid (TFA) may improve peak shape. For basic compounds (like the piperidine nitrogen), 0.1% Diethylamine (DEA) is often beneficial. Run screens with and without additives.

  • Gradient: A generic scouting gradient, e.g., 5% to 50% Co-solvent over 5-7 minutes.

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Temperature: 40 °C

  • Detection: PDA, 220-350 nm

4. HPLC (Normal Phase) Screening Conditions:

  • Mobile Phase A: n-Hexane

  • Mobile Phase B (Modifiers): Isopropanol (IPA), Ethanol

  • Additives: As with SFC, screen with and without 0.1% TFA or DEA.

  • Gradient: A generic scouting gradient, e.g., 10% to 50% Modifier over 10-15 minutes.

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: PDA, 220-350 nm

5. Data Evaluation and Optimization:

  • Review the screening data to identify any column/mobile phase combination that shows partial or full separation (enantioselectivity, α > 1.05).

  • Select the most promising condition(s) for optimization.

  • Convert the gradient method to an isocratic method for improved resolution and robustness. A good starting point for the isocratic co-solvent percentage is the value at which the second enantiomer elutes during the gradient run.

  • Fine-tune the mobile phase composition, additive concentration, and temperature to maximize resolution (Rs).

Conclusion and Outlook

The chiral separation of desymmetrized 4-amino-4-piperidineacetic acid derivatives is a critical but achievable analytical challenge. While traditional HPLC remains a viable and robust option, Supercritical Fluid Chromatography (SFC) emerges as a superior platform for this class of molecules , offering significant advantages in speed, efficiency, and environmental sustainability.[5][9] A successful separation hinges on a systematic screening of polysaccharide-based chiral stationary phases, which possess the necessary hydrogen bonding and steric interaction capabilities to resolve these polar, cyclic amino acid structures. By following a logical, multi-platform screening workflow, researchers can efficiently develop robust and reliable methods for both analytical-scale purity assessment and preparative-scale isolation of these pharmaceutically vital enantiomers.

References

  • Stereoisomers of quaternary and tertiary 4-methyl piperidine analogs of hemicholinium-3. National Library of Medicine. Available at: [Link]

  • A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. ACS Publications. Available at: [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. Available at: [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. Available at: [Link]

  • Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. ResearchGate. Available at: [Link]

  • Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. National Library of Medicine. Available at: [Link]

  • Analysis of chiral compounds using supercritical fluid chromatography. The Column. Available at: [Link]

  • Chiral Purification of Volatile Flavors and Fragrances by SFC. Waters Corporation. Available at: [Link]

  • Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • Polysaccharide-based CSPs. Chiralpedia. Available at: [Link]

  • Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. National Library of Medicine. Available at: [Link]

  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Royal Society of Chemistry. Available at: [Link]

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Safety Operating Guide

Personal protective equipment for handling 1-Cbz-4-amino-4-piperidineacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the safety protocols, personal protective equipment (PPE), and operational handling procedures for 1-Cbz-4-amino-4-piperidineacetic acid (CAS 1159983-30-8 / 303037-50-5).

As a Senior Application Scientist, I have structured this guide to prioritize precautionary handling . While specific toxicological data for this exact intermediate may be limited in public databases, its structural motifs (carbamate-protected nitrogen, free primary amine, carboxylic acid) dictate a rigorous safety profile consistent with Category 2 Irritants and potential sensitizers.

Executive Safety Summary

  • Compound Name: 1-Cbz-4-amino-4-piperidineacetic acid

  • CAS Variants: 1159983-30-8; 303037-50-5 (Verify with specific vendor CoA).

  • Physical State: Solid (White to off-white powder).

  • Signal Word: WARNING

  • Primary Hazards: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335).

  • Critical Control: Avoid dust generation. Handle strictly within a chemical fume hood.

Risk Assessment & Hazard Identification

The safety logic below derives from the compound's functional groups. The Cbz (benzyloxycarbonyl) group adds lipophilicity, potentially increasing skin absorption compared to the naked amino acid, while the primary amine and carboxylic acid moieties contribute to its irritant properties.

Hazard ClassGHS CodeRisk DescriptionCausality & Mechanism
Skin Irritation H315 Causes skin irritation.The free amine group (basic) and carboxylic acid (acidic) can disrupt the skin's acid mantle, leading to dermatitis.
Eye Irritation H319 Causes serious eye irritation.Mechanical abrasion from crystals combined with chemical irritation from the zwitterionic structure.
STOT - SE H335 May cause respiratory irritation.Inhalation of fine dust triggers mucous membrane inflammation.
Sensitization NotePotential sensitizer.While less reactive than Cbz-Cl, carbamates can theoretically induce hypersensitivity in susceptible individuals.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "safety gear." Use this specific matrix designed for handling functionalized amino acid intermediates .

Protection ZoneRecommended EquipmentTechnical Justification
Eye/Face Chemical Safety Goggles (ANSI Z87.1)Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles provide a seal against dust ingress.
Hand (Dry) Nitrile Gloves (Min. 0.11 mm / 4 mil)Breakthrough Time: >480 min (Solids). Nitrile offers excellent resistance to dry organic salts.
Hand (Solution) Double Gloving or Laminate (Silver Shield) If dissolved in DCM or DMF (common solvents for Cbz-deprotection or coupling), standard nitrile degrades quickly. Use laminate gloves for solution-phase handling.
Respiratory Fume Hood (Primary)Face Velocity: 80–100 fpm. Backup: N95/P100 Respirator if weighing outside a hood (Not recommended).
Body Lab Coat (High-neck, long sleeve)Must cover the collar area to prevent dust accumulation on the neck (a common contact dermatitis site).

Operational Protocol: Safe Handling Workflow

This protocol minimizes exposure during the most critical phase: Transfer and Weighing .

Step 1: Preparation & Engineering Controls
  • Static Control: Amino acid powders are often static-prone. Use an anti-static gun or ionizing bar inside the balance enclosure to prevent "flying powder."

  • Humidity: Maintain lab humidity >30% to reduce static charge.

  • Workspace: Clear the fume hood of unrelated solvents to prevent cross-contamination.

Step 2: Weighing Procedure
  • Place the balance inside the fume hood or a dedicated powder weighing enclosure.

  • Don PPE: Goggles, Lab Coat, Nitrile Gloves.

  • Open the container slowly to equalize pressure.

  • Use a disposable anti-static weighing boat .

  • Transfer solid using a clean spatula. Do not pour directly from the bottle.

  • Reseal the stock container immediately after transfer.

  • Wipe down the exterior of the stock container with a damp tissue before returning it to storage.

Step 3: Solubilization (Reaction Setup)
  • Solvent Addition: Add solvent (e.g., Methanol, DMF) to the solid, not solid to solvent, to minimize splash risk.

  • Venting: If using a reactive base (e.g., NaH) for deprotonation, anticipate gas evolution (H2). Ensure the vessel is vented.

Visualization: Safety & Handling Logic

The following diagram outlines the decision logic for handling spills and routine operations, ensuring a self-validating safety loop.

×

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